MYC degrader 1 (TFA)
Description
BenchChem offers high-quality MYC degrader 1 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MYC degrader 1 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H32ClF6N5O5 |
|---|---|
Molecular Weight |
740.1 g/mol |
IUPAC Name |
3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H31ClF3N5O3.C2HF3O2/c33-24-3-1-2-21(13-24)22-14-26(32(34,35)36)29(38-17-22)40-10-8-19(9-11-40)15-37-16-20-4-5-25-23(12-20)18-41(31(25)44)27-6-7-28(42)39-30(27)43;3-2(4,5)1(6)7/h1-5,12-14,17,19,27,37H,6-11,15-16,18H2,(H,39,42,43);(H,6,7) |
InChI Key |
PBHJWOYQZRPXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNCC4CCN(CC4)C5=C(C=C(C=N5)C6=CC(=CC=C6)Cl)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of MYC Degrader 1 (TFA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of proto-oncogenes, particularly c-MYC, are critical regulators of cellular proliferation, growth, and apoptosis. Their dysregulation is a hallmark of a vast array of human cancers, making MYC an attractive, albeit challenging, therapeutic target. MYC degrader 1 (TFA), also known as A80.2HCl, has emerged as a promising therapeutic agent that circumvents the difficulties of inhibiting MYC's transcriptional activity directly. This technical guide provides a comprehensive overview of the mechanism of action of MYC degrader 1 (TFA), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field of oncology and drug development.
Mechanism of Action: A Molecular Glue Approach to MYC Degradation
MYC degrader 1 (TFA) functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact, leading to a specific biological outcome.[1] In this case, MYC degrader 1 (TFA) facilitates the interaction between the MYC oncoprotein and the E3 ubiquitin ligase cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This induced proximity results in the polyubiquitination of MYC, marking it for degradation by the 26S proteasome.[1]
The degradation of MYC by MYC degrader 1 (TFA) has significant downstream consequences, most notably in the context of resistance to CDK4/6 inhibitors.[1][2][3] In many cancers, high levels of MYC expression confer resistance to CDK4/6 inhibitors by promoting the degradation of the retinoblastoma protein (pRB1), a key tumor suppressor.[1][2][4] This MYC-driven degradation of pRB1 is mediated by the E3 ubiquitin ligase KLHL42, whose transcription is directly upregulated by MYC.[1][2][4] By degrading MYC, MYC degrader 1 (TFA) reduces the expression of KLHL42, leading to the stabilization and restoration of pRB1 protein levels.[1][5] The restored pRB1 activity re-establishes the sensitivity of cancer cells to CDK4/6 inhibitors, providing a powerful combination therapy strategy.[1][6]
Quantitative Data
The efficacy of MYC degrader 1 (TFA) has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data available.
Table 1: In Vitro Degradation of MYC by MYC degrader 1 (A80.2HCl)
| Cell Line | Cancer Type | Concentration Range | Duration | Outcome |
| T24 | Bladder Cancer | 0-1000 nM | 24 h | Dose-dependent degradation of MYC[5] |
| C4-2 | Prostate Cancer | 0-1000 nM | 24 h | Dose-dependent degradation of MYC[5] |
| MDA-MB-231 | Breast Cancer | 0-1000 nM | 24 h | Dose-dependent degradation of MYC[5] |
| 22RV1 | Prostate Cancer | 0-1000 nM | 24 h | Dose-dependent degradation of MYC[5] |
| T47D | Breast Cancer | 0-1000 nM | 24 h | Dose-dependent degradation of MYC[5] |
| UMUC14 | Bladder Cancer | 0-1000 nM | 24 h | Dose-dependent degradation of MYC[5] |
Table 2: Effect of MYC degrader 1 (A80.2HCl) on Palbociclib (CDK4/6 inhibitor) IC50
| Cell Line | Treatment | Palbociclib IC50 (µM) | Fold Reduction in IC50 |
| T24 | Vehicle | 8.37 | - |
| T24 | MYC degrader 1 (10 nM, 24 h) | 3.11 | 2.7 |
| UMUC14 | Vehicle | 97.39 | - |
| UMUC14 | MYC degrader 1 (10 nM, 24 h) | 10.23 | 9.5 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of MYC degrader 1 (TFA).
Caption: Experimental workflow for evaluating MYC degraders.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is used to determine the levels of specific proteins (e.g., MYC, pRB1, KLHL42) in cells following treatment with MYC degrader 1 (TFA).
Materials:
-
Cancer cell lines (e.g., T24, C4-2)
-
MYC degrader 1 (TFA)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC, anti-pRB1, anti-KLHL42, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of MYC degrader 1 (TFA) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol is used to confirm the interaction between MYC and CRBN induced by MYC degrader 1 (TFA), or the interaction between pRB1 and KLHL42.
Materials:
-
Treated cell lysates (as prepared for Western Blot)
-
Co-IP lysis buffer (less stringent than RIPA)
-
Primary antibody for immunoprecipitation (e.g., anti-MYC or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the lysate with the primary antibody for 2-4 hours or overnight at 4°C. Add Protein A/G beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analysis: Analyze the eluted proteins by Western Blot using antibodies against the potential interacting partners (e.g., blot for CRBN after pulling down MYC).
Cycloheximide (CHX) Chase Assay for Protein Stability
This protocol is used to determine the half-life of the MYC protein and assess whether MYC degrader 1 (TFA) accelerates its degradation.
Materials:
-
Cancer cell lines
-
MYC degrader 1 (TFA)
-
Cycloheximide (CHX) solution
-
Cell lysis buffer
-
Western Blot reagents
Procedure:
-
Cell Treatment: Treat cells with MYC degrader 1 (TFA) or vehicle control for a predetermined time.
-
Inhibition of Protein Synthesis: Add cycloheximide (a protein synthesis inhibitor) to the culture medium.
-
Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120 minutes).
-
Lysis and Western Blot: Lyse the cells at each time point and analyze the MYC protein levels by Western Blot.
-
Data Analysis: Quantify the MYC band intensity at each time point, normalize to a loading control (e.g., β-actin), and plot the protein levels over time to determine the protein half-life.
Conclusion
MYC degrader 1 (TFA) represents a significant advancement in the quest to therapeutically target the MYC oncoprotein. Its mechanism as a molecular glue that hijacks the E3 ligase cereblon to induce MYC degradation provides a clear rationale for its anti-cancer activity. The downstream restoration of pRB1 function and re-sensitization to CDK4/6 inhibitors highlights its potential in combination therapies for resistant cancers. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate and develop this promising class of anti-cancer agents.
References
- 1. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]
- 3. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: MYC Degrader 1 (TFA) as a Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MYC Degrader 1 (TFA), also known as A80.2HCl, a promising molecular glue for the targeted degradation of the oncoprotein MYC. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Concept: MYC Degrader 1 (TFA) as a Molecular Glue
MYC, a transcription factor frequently dysregulated in a majority of human cancers, has long been considered an "undruggable" target due to its lack of a defined binding pocket.[1][2] MYC Degrader 1 (TFA) emerges as a novel therapeutic strategy, functioning as a molecular glue to induce the degradation of MYC protein.[3][4][5] Unlike traditional inhibitors, molecular glues mediate and stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[6]
MYC Degrader 1 (TFA) specifically facilitates the interaction between MYC and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1-CRBN complex.[5] This induced proximity results in the polyubiquitination of MYC, marking it for destruction by the 26S proteasome.[1][2]
A significant aspect of MYC Degrader 1 (TFA)'s activity is its ability to restore the function of the tumor suppressor protein pRB1.[3][4][5] In many cancers, high levels of MYC contribute to resistance to CDK4/6 inhibitors by promoting the degradation of pRB1.[5][7][8] By degrading MYC, MYC Degrader 1 (TFA) stabilizes pRB1 levels, thereby re-sensitizing cancer cells to the therapeutic effects of CDK4/6 inhibitors.[3][4][5][7]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and properties of MYC Degrader 1 (TFA).
Table 1: In Vitro Efficacy of MYC Degrader 1 (TFA)
| Cell Line | Cancer Type | MYC Degradation Concentration | Effect on Palbociclib IC50 | Reference |
| T24 | Bladder Cancer | Effective at 0-1000 nM (24h) | Reduces IC50 from 8.37 µM to 3.11 µM (at 10 nM) | [5] |
| C4-2 | Prostate Cancer | Effective at 0-1000 nM (24h) | Enhances inhibition of colony formation | [5] |
| MDA-MB-231 | Breast Cancer | Effective at 0-1000 nM (24h) | Enhances inhibition of colony formation | [5] |
| 22RV1 | Prostate Cancer | Effective at 0-1000 nM (24h) | Not specified | [5] |
| T47D | Breast Cancer | Effective at 0-1000 nM (24h) | Not specified | [5] |
| UMUC14 | Bladder Cancer | Effective at 0-1000 nM (24h) | Reduces IC50 from 97.39 µM to 10.23 µM (at 10 nM) | [5] |
Table 2: In Vivo Efficacy of MYC Degrader 1 (TFA)
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| T24 (Bladder Cancer) | MYC Degrader 1 (TFA) | 6 mg/kg, p.o., once daily for 7 days | Inhibits tumor growth | [4] |
| UMUC14 (Bladder Cancer) | MYC Degrader 1 (TFA) | 6 mg/kg, p.o., once daily for 7 days | Inhibits tumor growth | [4] |
| T24 (Bladder Cancer) | MYC Degrader 1 (TFA) + Palbociclib | 6 mg/kg, i.g., once daily for 30 days | Enhances tumor growth inhibition | [4] |
Table 3: Binding Affinities
| Binding Partners | Technique | Affinity (Kd) | Reference |
| MYC Degrader 1 (TFA) and MYC | Isothermal Titration Calorimetry (ITC) | To be determined by experiment | [5] |
| MYC Degrader 1 (TFA) and CRBN | Homogeneous Time-Resolved Fluorescence (HTRF) | To be determined by experiment | [5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway through which MYC Degrader 1 (TFA) induces the degradation of MYC and its downstream effects.
Caption: MYC Degrader 1 (TFA) induced degradation of MYC via the CRBN E3 ligase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for MYC Degradation
This protocol is for assessing the degradation of MYC protein in cancer cell lines following treatment with MYC Degrader 1 (TFA).
Materials:
-
Cancer cell lines (e.g., T24, C4-2, MDA-MB-231)
-
MYC Degrader 1 (TFA)
-
DMSO (vehicle control)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-MYC antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of MYC Degrader 1 (TFA) (e.g., 0, 10, 100, 1000 nM) or DMSO for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris gel and run at 120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-MYC and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the MYC-Degrader-CRBN ternary complex.
Materials:
-
T24 cells
-
MYC Degrader 1 (TFA)
-
MG132 (proteasome inhibitor)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors)
-
Anti-MYC antibody or Anti-CRBN antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Antibodies for Western blotting: anti-MYC, anti-CRBN, anti-GSPT1
Procedure:
-
Cell Treatment: Treat T24 cells with MYC Degrader 1 (TFA) and MG132 (to prevent degradation of the complex) for 4-6 hours.
-
Cell Lysis: Lyse the cells with Co-IP Lysis Buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-MYC) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with Wash Buffer.
-
Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MYC, CRBN, and GSPT1.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of the components.
Caption: Workflow for Western Blot analysis of MYC degradation.
Caption: Workflow for Co-Immunoprecipitation to detect ternary complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. apostlebio.com [apostlebio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]
- 6. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Synthesis of MYC Degrader 1 (TFA)
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of MYC degrader 1, also identified as compound A80.2HCl. The information is curated for professionals in the fields of oncology, drug discovery, and translational medicine.
Executive Summary
MYC, a pivotal oncogenic transcription factor, is overexpressed in a vast number of human cancers, often correlating with poor prognosis and therapeutic resistance. Direct inhibition of MYC has been a long-standing challenge in drug development due to its intrinsically disordered nature. MYC degrader 1 (TFA), or A80.2HCl, is a novel, orally bioavailable molecular glue degrader designed to overcome this hurdle. It effectively induces the degradation of the MYC protein, thereby restoring the function of the tumor suppressor pRB1 and re-sensitizing cancer cells to CDK4/6 inhibitors.
The Unmet Need: Targeting the "Undruggable" MYC
The MYC protein, through its heterodimerization with MAX, binds to E-box sequences in the genome to regulate the transcription of a plethora of genes involved in cell proliferation, metabolism, and apoptosis.[1] Its dysregulation is a hallmark of many cancers.[2] A significant challenge in treating MYC-driven tumors is the development of resistance to targeted therapies. For instance, amplification of MYC has been shown to confer resistance to CDK4/6 inhibitors by promoting the degradation of the retinoblastoma protein (pRB1), a key substrate of CDK4/6.[3][4] This creates a critical need for therapeutic agents that can effectively neutralize MYC.
Discovery of MYC Degrader 1 (A80.2HCl)
MYC degrader 1 was identified through a screening process aimed at discovering compounds that could counteract MYC-induced resistance to CDK4/6 inhibitors.[5] The rationale was to find a molecule that could reduce MYC protein levels, thereby stabilizing pRB1 and restoring sensitivity to CDK4/6 inhibition.[1][3]
Mechanism of Action: A Molecular Glue Approach
MYC degrader 1 functions as a "molecular glue" that induces the proximity between the MYC protein and the E3 ubiquitin ligase Cereblon (CRBN).[5] This ternary complex formation facilitates the poly-ubiquitination of MYC, marking it for subsequent degradation by the 26S proteasome.[5][6] This event-driven, catalytic mechanism allows for the degradation of multiple MYC protein molecules by a single degrader molecule.[6][7]
The following diagram illustrates the molecular cascade of MYC-induced CDK4/6 inhibitor resistance and the point of intervention by MYC degrader 1.
Caption: Mechanism of MYC-induced resistance and its reversal by MYC Degrader 1.
Quantitative Preclinical Data
The efficacy of MYC degrader 1 has been quantified through various in vitro and in vivo assays.[1][3]
| Parameter | Method | Result | Reference(s) |
| MYC Degradation | Western Blot | Induces MYC degradation in a dose-dependent manner (0-1000 nM) in various cancer cell lines including T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14. | |
| Binding Affinity | Isothermal Titration Calorimetry (ITC) / Homogeneous Time-Resolved Fluorescence (HTRF) | Binds to MYC and CRBN with nanomolar affinity. | [5] |
| Cell Viability (IC50) | CellTiter-Glo | In combination with Palbociclib (a CDK4/6i), significantly reduces the IC50 in MYC-overexpressing cell lines. For example, in T24 cells, the IC50 of Palbociclib decreased from 8.37 µM to 3.11 µM with 10 nM of MYC degrader 1. In UMUC14 cells, the IC50 was reduced from 97.39 µM to 10.23 µM. | |
| In Vivo Efficacy | Xenograft Mouse Models | Oral administration of MYC degrader 1 (6 mg/kg, daily) inhibited the growth of T24 and UMUC14 xenograft tumors. The combination with Palbociclib resulted in marked tumor regression. | [3] |
Synthesis of MYC Degrader 1 (TFA)
While the precise, step-by-step synthetic route for A80.2HCl is proprietary to its developers, a general workflow for the synthesis of such molecular glue degraders can be conceptualized. This typically involves the synthesis of a warhead that binds to the target protein and a ligand for the E3 ligase, which are then joined by a chemical linker.
Caption: A generalized workflow for the synthesis of a molecular glue degrader.
Key Experimental Protocols
The following protocols are based on standard methodologies employed in the characterization of protein degraders and are adapted from the primary research on A80.2HCl.[3][5]
-
Cell Culture and Treatment: Plate cancer cells (e.g., T24) and allow them to adhere overnight. Treat cells with varying concentrations of MYC degrader 1 (0-1000 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against MYC, pRB1, and a loading control (e.g., β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Treatment and Lysis: Treat T24 cells with MYC degrader 1 and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an anti-MYC antibody or control IgG overnight.
-
Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against MYC and CRBN.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., T24) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a specified volume (e.g., 100-200 mm³). Randomize mice into control and treatment groups.
-
Drug Administration: Administer MYC degrader 1 (e.g., 6 mg/kg) and/or CDK4/6 inhibitor via oral gavage daily.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Caption: A simplified workflow for the preclinical evaluation of MYC Degrader 1.
Conclusion and Future Directions
MYC degrader 1 (A80.2HCl) represents a significant advancement in the quest to target MYC. Its ability to induce MYC degradation through a molecular glue mechanism provides a powerful strategy to combat MYC-driven cancers and overcome resistance to existing therapies like CDK4/6 inhibitors. The preclinical data strongly support its continued development and entry into clinical trials to assess its safety and efficacy in patients with MYC-overexpressing malignancies. This technical guide provides the foundational knowledge for researchers and clinicians interested in this promising new therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. explora.bnc.cat [explora.bnc.cat]
- 4. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Restoration of pRB1 Activity by MYC Degrader 1 (TFA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC oncogene is a critical driver of tumorigenesis and is frequently associated with therapeutic resistance. One of the mechanisms by which high MYC expression promotes cancer progression is through the destabilization of the tumor suppressor protein, retinoblastoma 1 (pRB1). This technical guide details the mechanism by which MYC degrader 1 (TFA), also known as A80.2HCl, restores pRB1 activity, thereby offering a promising strategy to overcome resistance to therapies such as CDK4/6 inhibitors.[1][2][3][4][5][6] This document provides a comprehensive overview of the underlying signaling pathway, quantitative data from key experiments, and detailed experimental protocols.
Introduction: The MYC-pRB1 Axis in Cancer
The c-MYC protein is a transcription factor that regulates the expression of a vast array of genes involved in cell proliferation, growth, and metabolism.[7] Its overexpression is a hallmark of many human cancers.[8] The retinoblastoma protein (pRB1) is a key tumor suppressor that governs the G1/S checkpoint of the cell cycle. Active, hypophosphorylated pRB1 binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.
Recent studies have elucidated a direct link between MYC overexpression and the destabilization of pRB1.[3][4][5] High levels of MYC lead to the transcriptional upregulation of the E3 ubiquitin ligase KLHL42.[3][4][5] KLHL42 then targets both phosphorylated and total pRB1 for ubiquitination and subsequent proteasomal degradation.[3][4][5] This MYC-driven degradation of pRB1 contributes to resistance to CDK4/6 inhibitors, which rely on a functional pRB1 to exert their anti-proliferative effects.[3][4][5][6]
MYC degrader 1 (TFA) is a molecular glue degrader that potently and selectively induces the degradation of MYC.[1][2][3][4] By eliminating MYC, this compound disrupts the downstream signaling cascade that leads to pRB1 destruction, thereby restoring pRB1 protein levels and its tumor-suppressive function.[1][2][3][4][5]
Signaling Pathway
The signaling pathway illustrating the interplay between MYC, KLHL42, and pRB1, and the intervention by MYC degrader 1 (TFA) is depicted below.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of MYC degrader 1 (TFA) in degrading MYC, restoring pRB1, and sensitizing cancer cells to CDK4/6 inhibitors.
Table 1: In Vitro Efficacy of MYC Degrader 1 (TFA)
| Cell Line | MYC Degrader 1 (TFA) Concentration | Duration | Outcome | Reference |
| T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | 0-1000 nM | 24 h | Dose-dependent degradation of MYC | [2] |
| T24 | 10 nM | 24 h | Palbociclib IC50 reduced from 8.37 µM to 3.11 µM | [2] |
| UMUC14 | 10 nM | 24 h | Palbociclib IC50 reduced from 97.39 µM to 10.23 µM | [2] |
| Prostate and Breast Cancer Cells | 10-20 µM | Not Specified | Antiproliferative activity (IC50) | [9] |
| Prostate and Breast Cancer Cells | ~10 µM | Not Specified | MYC degradation (DC50) | [9] |
Table 2: In Vivo Efficacy of MYC Degrader 1 (TFA)
| Xenograft Model | MYC Degrader 1 (TFA) Dosage | Treatment Schedule | Outcome | Reference |
| T24 and UMUC14 | 6 mg/kg (p.o.) | Once daily for 7 days | Inhibition of tumor growth | [2] |
| T24 | 6 mg/kg (i.g.) | Once daily for 30 days (in combination with Palbociclib) | Enhanced tumor growth inhibition | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of MYC degrader 1 (TFA) on pRB1 activity.
Western Blotting for Protein Expression Analysis
Objective: To determine the protein levels of MYC and pRB1 in cells treated with MYC degrader 1 (TFA).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., T24, UMUC14) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of MYC degrader 1 (TFA) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYC, pRB1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To determine the mRNA levels of RB1 and KLHL42 in cells treated with MYC degrader 1 (TFA).
Protocol:
-
Cell Culture and Treatment: Treat cells as described in the Western Blotting protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for RB1, KLHL42, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR system.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Objective: To investigate the interaction between KLHL42 and pRB1.
Protocol:
-
Cell Culture and Transfection (if necessary): Culture cells and, if needed, transfect with plasmids expressing tagged proteins (e.g., HA-MYC).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-pRB1) or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins (e.g., anti-KLHL42).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to assess the effect of MYC degrader 1 (TFA) on the MYC-pRB1 axis.
Conclusion
MYC degrader 1 (TFA) represents a promising therapeutic agent that effectively counteracts the oncogenic activity of MYC. By inducing the degradation of MYC, it prevents the downstream ubiquitination and degradation of the pRB1 tumor suppressor, thereby restoring its cell cycle inhibitory function. This mechanism of action is particularly relevant for overcoming resistance to CDK4/6 inhibitors in MYC-overexpressing cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on novel cancer therapeutics targeting the MYC-pRB1 axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Unveiling MYC Degrader 1 (TFA): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the structural and chemical properties of MYC degrader 1 (TFA), a novel molecular glue degrader with significant anti-tumor activity. Developed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, physicochemical characteristics, and the experimental protocols for its evaluation.
Core Compound Properties
MYC degrader 1, also known as compound A80.2HCl, is an orally available small molecule that functions as a molecular glue to induce the degradation of the MYC oncoprotein.[1][2][3][4][5][6][7] The trifluoroacetate (TFA) salt form is commonly used in research settings.
Physicochemical and Structural Data
A comprehensive summary of the key quantitative data for MYC degrader 1 (TFA) is presented in the table below.
| Property | Value | Source |
| Compound Name | MYC degrader 1 (TFA) | MedchemExpress |
| Synonyms | compound A80.2HCl | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₃₄H₃₂ClF₆N₅O | [2] |
| Molecular Weight | 740.09 g/mol | [2] |
| Appearance | Solid | Generic |
| Purity | ≥98.0% | Smolecule (for a similar degrader) |
| Solubility | ≥ 5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL in 10% DMSO + 90% Corn Oil | [2] |
| Storage | -80°C for 6 months; -20°C for 1 month (in sealed storage, away from moisture and light) | [2] |
Mechanism of Action: A Molecular Glue Approach
MYC degrader 1 (A80.2HCl) functions as a molecular glue that induces the degradation of both MYC and GSPT1 proteins by recruiting the E3 ubiquitin ligase cereblon (CRBN).[8] This targeted degradation of MYC restores the levels of the tumor suppressor protein pRB1, thereby re-establishing the sensitivity of MYC-overexpressing cancer cells to CDK4/6 inhibitors.[1][2][3][8]
The signaling pathway can be visualized as follows:
References
- 1. Molecular Glues | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MYC Degrader 1 (TFA): Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MYC degrader 1 (TFA), also identified as A80.2HCl, a potent molecular glue degrader of the oncoprotein MYC. This document details its binding affinity, mechanism of action, and methods for assessing its target engagement in a cellular context.
Executive Summary
MYC, a transcription factor frequently deregulated in a majority of human cancers, has long been considered an "undruggable" target. MYC degrader 1 (TFA), or A80.2HCl, has emerged as a promising therapeutic agent that induces the degradation of the MYC protein. This guide consolidates the available quantitative data on its binding affinity and target engagement, provides detailed protocols for key validation experiments, and visualizes the critical pathways and workflows involved.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for MYC degrader 1 (TFA) binding affinity and cellular target engagement.
Table 1: Binding Affinity of MYC Degrader 1 (A80.2HCl) to MYC
| Compound | Target Protein | Binding Affinity (Kd) | Assay Method | Reference |
| MYC degrader 1 (A80.2HCl) | MYC | 145 nM | Isothermal Titration Calorimetry (ITC) | [1] |
Table 2: Cellular Target Engagement of MYC Degrader 1 (A80.2HCl)
| Cell Line | Parameter | Value | Assay Method | Reference |
| HL60 | MYC Degradation | Complete at 10 nM | Western Blot | [1] |
| T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | MYC Degradation | Observed in a dose-dependent manner (0-1000 nM) | Western Blot | [2] |
Note: While a specific DC50 (the concentration at which 50% of the protein is degraded) is not explicitly reported in the cited literature, the complete degradation at a low nanomolar concentration indicates high cellular potency.
Mechanism of Action
MYC degrader 1 (TFA) functions as a "molecular glue." It facilitates the interaction between the MYC protein and Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of MYC, marking it for degradation by the 26S proteasome.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the target engagement and mechanism of action of MYC degrader 1 (TFA).
Western Blot for MYC Degradation
This protocol is designed to quantify the reduction in cellular MYC protein levels following treatment with MYC degrader 1.
Materials:
-
Cancer cell lines expressing MYC (e.g., HL60, T24)
-
MYC degrader 1 (A80.2HCl)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MYC and anti-loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-range of MYC degrader 1 (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-MYC antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for MYC and the loading control. Normalize the MYC signal to the loading control and plot the percentage of remaining MYC protein against the degrader concentration to determine the DC50 and Dmax.
Co-Immunoprecipitation (Co-IP) for MYC-CRBN Interaction
This protocol is used to demonstrate the formation of the ternary complex between MYC, MYC degrader 1, and CRBN.
Materials:
-
Cells treated with MYC degrader 1 (and a vehicle control)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-MYC or anti-CRBN antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting: anti-MYC and anti-CRBN
Procedure:
-
Cell Treatment and Lysis: Treat cells with MYC degrader 1 or vehicle. Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with magnetic beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-MYC) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the co-immunoprecipitated protein (e.g., CRBN when immunoprecipitating with anti-MYC).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
MYC degrader 1 (A80.2HCl)
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Western blotting reagents as described in section 4.1
Procedure:
-
Cell Treatment: Treat intact cells with MYC degrader 1 or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling.
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble MYC protein at each temperature by Western blotting.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble MYC protein as a function of temperature for both the vehicle and degrader-treated samples. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
Conclusion
MYC degrader 1 (TFA), also known as A80.2HCl, is a potent molecular glue that demonstrates significant promise in targeting the historically challenging oncoprotein MYC. Its mechanism of action, involving the recruitment of the E3 ligase CRBN to induce proteasomal degradation of MYC, is supported by binding affinity and cellular degradation data. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and validate the efficacy of this and similar MYC-targeting degraders. The continued exploration of such compounds holds the potential to usher in a new era of targeted therapies for MYC-driven cancers.
References
Unraveling the Downstream Consequences of MYC Degradation: A Technical Guide to MYC Degrader 1 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC oncogene, a master regulator of cellular proliferation and metabolism, is a notoriously challenging therapeutic target. Its "undruggable" nature has spurred the development of innovative strategies, including targeted protein degradation. This technical guide provides an in-depth analysis of the downstream effects of MYC Degrader 1 (TFA), also known as A80.2HCl, a novel molecular glue that induces the degradation of the MYC protein. We will explore its mechanism of action, its impact on key cellular pathways, and its synergistic potential with existing cancer therapies. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular events to serve as a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: A Molecular Glue Approach
MYC Degrader 1 (TFA) functions as a molecular glue, a small molecule that induces an interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] Specifically, A80.2HCl facilitates the interaction between MYC and the Cereblon (CRBN) E3 ubiquitin ligase.[1] This induced proximity results in the polyubiquitination of MYC, marking it for destruction by the 26S proteasome.
The degradation of MYC by A80.2HCl has profound implications for cancer cells, particularly those that have developed resistance to conventional therapies like CDK4/6 inhibitors.[1][2][3][4][5]
Quantitative Analysis of MYC Degrader 1 (TFA) Activity
The efficacy of MYC Degrader 1 (TFA) has been demonstrated across various cancer cell lines, showing potent MYC degradation and synergistic effects with other anti-cancer agents.
| Parameter | Cell Line | Condition | Value | Reference |
| MYC Degradation | HL60 | 24 hours | Complete degradation at 10 nM | [1] |
| T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | 24 hours | Dose-dependent degradation (0-1000 nM) | [6] | |
| Binding Affinity (A80.2HCl to MYC) | In vitro | Isothermal Titration Calorimetry (ITC) | 145 nM | [1] |
| Synergistic Activity with Palbociclib (CDK4/6 inhibitor) | T24 | 10 nM A80.2HCl, 24 hours | IC50 of Palbociclib reduced from 8.37 µM to 3.11 µM | [6] |
| UMUC14 | 10 nM A80.2HCl, 24 hours | IC50 of Palbociclib reduced from 97.39 µM to 10.23 µM | [6] |
Downstream Signaling: The MYC-KLHL42-pRB1 Axis
A critical downstream effect of MYC degradation by A80.2HCl is the restoration of the tumor suppressor protein, retinoblastoma 1 (pRB1).[1][7] In many cancers, high levels of MYC drive resistance to CDK4/6 inhibitors by transcriptionally upregulating the E3 ubiquitin ligase KLHL42.[1][2][3] KLHL42, in turn, targets pRB1 for proteasomal degradation. The loss of pRB1 allows cells to bypass the G1/S checkpoint, rendering CDK4/6 inhibitors ineffective.
By degrading MYC, A80.2HCl breaks this resistance mechanism. The reduction in MYC levels leads to decreased transcription of KLHL42, which in turn stabilizes pRB1.[6] Restored pRB1 function re-establishes the G1/S checkpoint control, thereby re-sensitizing cancer cells to CDK4/6 inhibitors.[1][2][3][4][5]
Caption: Downstream effects of MYC Degrader 1 (TFA).
Experimental Protocols
The following are detailed protocols for key experiments to assess the downstream effects of MYC Degrader 1 (TFA).
Western Blot Analysis for MYC and pRB1 Levels
This protocol outlines the detection of MYC and pRB1 protein levels in cell lysates following treatment with MYC Degrader 1 (TFA).[8][9][10][11]
Materials:
-
Cells (e.g., T24, UMUC14, or other relevant cancer cell lines)
-
MYC Degrader 1 (TFA)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MYC, anti-pRB1, anti-KLHL42, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of MYC Degrader 1 (TFA) (e.g., 0, 10, 25, 50, 100, 500, 1000 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
Caption: Western Blot Experimental Workflow.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with MYC Degrader 1 (TFA), alone or in combination with a CDK4/6 inhibitor.[12][13][14]
Materials:
-
Cells
-
MYC Degrader 1 (TFA)
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a dose range of MYC Degrader 1 (TFA) and/or a CDK4/6 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following treatment with MYC Degrader 1 (TFA).[15][16][17][18]
Materials:
-
Cells
-
MYC Degrader 1 (TFA)
-
Culture dishes or 6-well plates
-
Complete growth medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low density of cells in culture dishes.
-
Treatment: Treat cells with MYC Degrader 1 (TFA) for a defined period.
-
Incubation: Remove the drug and allow the cells to grow for 1-2 weeks, changing the medium as needed.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each dish.
Co-Immunoprecipitation (Co-IP) for MYC-CRBN Interaction
This protocol is used to verify the A80.2HCl-induced interaction between MYC and the E3 ligase component, CRBN.[19][20][21][22][23]
Materials:
-
Cells treated with MYC Degrader 1 (TFA) and a proteasome inhibitor (to prevent degradation of the complex)
-
Co-IP Lysis Buffer
-
Anti-MYC or Anti-CRBN antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse treated cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody to form an antibody-protein complex.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MYC and CRBN.
Caption: Co-Immunoprecipitation Experimental Workflow.
Conclusion and Future Directions
MYC Degrader 1 (TFA) represents a promising therapeutic strategy for cancers driven by MYC overexpression. Its ability to induce MYC degradation leads to a cascade of downstream effects, most notably the stabilization of the pRB1 tumor suppressor and the re-sensitization of cancer cells to CDK4/6 inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this and other MYC-targeting degraders. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of biomarkers to predict patient response. The continued exploration of molecular glues like A80.2HCl holds significant promise for expanding the arsenal of weapons against previously "undruggable" cancer targets.
References
- 1. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature [prnewswire.com]
- 3. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]
- 4. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. origene.com [origene.com]
- 10. bio-rad.com [bio-rad.com]
- 11. addgene.org [addgene.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 23. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
A Technical Guide to the Preclinical Evaluation of MYC Degrader 1 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor MYC is a master regulator of cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of a vast number of human cancers. Long considered an "undruggable" target due to its lack of a defined enzymatic pocket, recent advancements in targeted protein degradation have opened new avenues for therapeutically targeting MYC. This technical guide provides an in-depth overview of the preclinical studies on MYC degrader 1 (TFA), also known as A80.2HCl, a novel molecular glue that induces the degradation of MYC. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
MYC degrader 1 (TFA) is an orally bioavailable small molecule that acts as a molecular glue, inducing the degradation of the MYC protein.[1][2] The primary mechanism of action involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to MYC, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This degradation of MYC restores the function of the tumor suppressor protein pRB1, which is often inactivated in MYC-overexpressing cancer cells, thereby re-sensitizing them to CDK4/6 inhibitors like palbociclib.[1][2]
A key aspect of this mechanism is the circumvention of resistance to CDK4/6 inhibitors. In many cancer cells with high MYC expression, MYC promotes the transcription of the E3 ubiquitin ligase KLHL42.[4][5] KLHL42, in turn, targets pRB1 for degradation, leading to resistance to CDK4/6 inhibitors.[4][5] By degrading MYC, MYC degrader 1 (TFA) reduces KLHL42 levels, stabilizes pRB1, and restores the sensitivity of cancer cells to CDK4/6 inhibition.[2][4]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by MYC and the intervention by MYC degrader 1 (TFA).
Caption: Signaling pathway of MYC-driven resistance to CDK4/6 inhibitors and the mechanism of action of MYC degrader 1 (TFA).
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of MYC degrader 1 (TFA).
Table 1: In Vitro Activity
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| MYC Degradation | T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | Effective at 10-1000 nM (24h) | [2] |
| Binding Affinity (Kd) to MYC | - | 145 nM | [3] |
| Palbociclib IC50 (alone) | T24 | 8.37 µM | [2] |
| UMUC14 | 97.39 µM | [2] | |
| Palbociclib IC50 (+10 nM MYC Degrader 1) | T24 | 3.11 µM | [2] |
| UMUC14 | 10.23 µM | [2] |
Table 2: In Vivo Efficacy
| Animal Model | Treatment Group | Dosage | Outcome | Reference(s) |
| T24 Xenograft | MYC Degrader 1 (TFA) | 6 mg/kg, p.o., daily for 7 days | Tumor growth inhibition | [2] |
| UMUC14 Xenograft | MYC Degrader 1 (TFA) | 6 mg/kg, p.o., daily for 7 days | Tumor growth inhibition | [2] |
| T24 Xenograft | MYC Degrader 1 (TFA) + Palbociclib | 6 mg/kg, i.g., daily for 30 days | Enhanced tumor growth inhibition | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis
Objective: To assess the protein levels of MYC, pRB1, and KLHL42 following treatment with MYC degrader 1 (TFA).
Protocol:
-
Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on 4-12% Bis-Tris polyacrylamide gels.
-
Protein Transfer: Proteins were transferred to a nitrocellulose membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against MYC, pRB1, KLHL42, or a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: The membrane was washed three times with TBST.
-
Secondary Antibody Incubation: The membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
Objective: To determine the interaction between MYC and CRBN induced by MYC degrader 1 (TFA).
Protocol:
-
Cell Lysis: T24 cells were treated with MYC degrader 1 (TFA) and then lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: Cell lysates were incubated with an anti-MYC antibody or control IgG overnight at 4°C. Protein A/G magnetic beads were then added and incubated for 2-4 hours at 4°C.
-
Washing: The beads were washed three to five times with lysis buffer.
-
Elution: The protein complexes were eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins were analyzed by Western blotting using antibodies against MYC and CRBN.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of MYC degrader 1 (TFA) alone and in combination with palbociclib in mouse models.
Protocol:
-
Cell Implantation: 1 x 106 T24 or UMUC14 cells were subcutaneously injected into the flanks of nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration:
-
Monotherapy: Mice were treated with MYC degrader 1 (TFA) at a dose of 6 mg/kg via oral gavage (p.o.) or intragastric administration (i.g.) daily.
-
Combination Therapy: Mice were treated with MYC degrader 1 (TFA) (6 mg/kg, i.g., daily) and palbociclib.
-
-
Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study was terminated when tumors reached a predetermined size or at the end of the treatment period, at which point tumors were excised and weighed.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of MYC degrader 1 (TFA).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MYC Degrader 1 (TFA) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC oncogene is a critical driver in a majority of human cancers and its overexpression is frequently associated with poor prognosis, making it a highly sought-after therapeutic target.[1] However, the "undruggable" nature of the c-Myc protein has posed a significant challenge for decades.[1] MYC degrader 1 (TFA) is a research compound that offers a promising strategy to overcome this challenge by inducing the degradation of the MYC protein. This document provides detailed protocols for the application of MYC degrader 1 (TFA) in cell culture experiments, guidance on data interpretation, and an overview of its mechanism of action.
Product Information
| Property | Value |
| Product Name | MYC degrader 1 (TFA) |
| Synonyms | A80.2HCl (for the active compound) |
| Mechanism of Action | Functions as a molecular glue to induce the degradation of MYC protein. It has been shown to restore retinoblastoma 1 (pRB1) protein activity and re-sensitize MYC-overexpressing cancer cells to CDK4/6 inhibitors.[2][3] |
| Chemical Formula | C24H31F3N4O5S (as TFA salt) |
| Molecular Weight | 544.59 g/mol (as TFA salt)[4] |
| Solubility | Soluble in DMSO.[4][5] |
| Storage and Stability | Store as a solid at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks) in a dry, dark environment.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the effective concentrations and experimental conditions for MYC degrader 1 from published research.
Table 1: In Vitro Efficacy of MYC Degrader 1
| Cell Lines | Treatment Conditions | Observed Effect |
| T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | 0-1000 nM for 24 hours | Degradation of MYC protein.[3][5] |
| T24, UMUC14 | 10 nM for 24 hours | In combination with Palbociclib, significantly reduced the IC50 of Palbociclib from 8.37 µM to 3.11 µM in T24 cells and from 97.39 µM to 10.23 µM in UMUC14 cells.[3][5] |
| T24, C4-2, MDA-MB-231 | 10 nM for 24 hours | Enhanced the inhibition of cell cycle genes and colony formation by Palbociclib in drug-resistant cancer cell lines.[3] |
Table 2: In Vivo Efficacy of MYC Degrader 1
| Animal Model | Dosing Regimen | Observed Effect |
| T24 and UMUC14 xenografts in mice | 6 mg/kg, p.o., once daily for 7 days | Inhibition of tumor growth.[3][5] |
| T24 xenograft in mice | 6 mg/kg, i.g., once daily for 30 days | Enhanced the inhibitory effect of Palbociclib on tumor growth.[3][5] |
Signaling Pathway
MYC protein levels are tightly regulated by the ubiquitin-proteasome system. MYC degrader 1 is a molecular glue that facilitates the interaction between MYC and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MYC by the proteasome. This reduction in MYC levels can restore the function of tumor suppressors like pRB1 and enhance the efficacy of cell cycle inhibitors such as CDK4/6 inhibitors.
Caption: Signaling pathway of MYC degradation induced by MYC Degrader 1.
Experimental Protocols
Preparation of MYC Degrader 1 (TFA) Stock Solution
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the solid compound in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, for 1 mg of MYC degrader 1 (TFA) (MW: 544.59 g/mol ), add 183.6 µL of DMSO.
-
Solubilization: Vortex or sonicate the solution gently until the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of MYC degrader 1 (TFA) on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MYC degrader 1 (TFA) from the 10 mM stock solution in complete culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Western Blot for MYC Degradation
This protocol is for assessing the degradation of MYC protein following treatment with MYC degrader 1 (TFA).
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Treat the cells with the desired concentrations of MYC degrader 1 (TFA) (e.g., 0-1000 nM) for a specific time course (e.g., 0, 4, 8, 12, 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel and perform SDS-PAGE to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Experimental Workflow Diagram
Caption: General experimental workflow for using MYC Degrader 1 (TFA).
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A signalling pathway controlling c-Myc degradation that impacts oncogenic transformation of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Stabilization or degradation? A long-standing Myc model amended | Fred Hutchinson Cancer Center [fredhutch.org]
Application Notes and Protocols: In Vivo Administration of MYC Degrader 1 (TFA) in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of MYC degrader 1 (TFA salt) in mouse models of cancer. The information is compiled from publicly available sources and is intended for research purposes only.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo use of MYC degrader 1 and a similar compound, WBC100.
Table 1: In Vivo Efficacy Studies of MYC Degrader 1
| Parameter | Details | Reference |
| Compound | MYC degrader 1 | [1] |
| Mouse Model | T24 and UMUC14 xenografts | [1] |
| Dosage | 6 mg/kg | [1] |
| Administration Route | Intragastric (i.g.) / Oral (p.o.) | [1] |
| Frequency | Once daily | [1] |
| Treatment Duration | 7 to 30 days | [1] |
| Observed Effect | Inhibition of tumor growth | [1] |
| Combination Therapy | Enhances the inhibitory effect of Palbociclib | [1] |
Table 2: Tolerability Study of a c-Myc Degrader (WBC100)
| Parameter | Details | Reference |
| Compound | WBC100 | [2] |
| Mouse Model | Healthy mice | [2] |
| Dosage | 0.4 mg/kg | [2] |
| Administration Route | Oral | [2] |
| Frequency | Twice daily | [2] |
| Treatment Duration | Two weeks | [2] |
| Observed Toxicity | No systemic toxicity observed | [2] |
Experimental Protocols
Formulation of MYC Degrader 1 (TFA)
MYC degrader 1 (TFA) is orally available[1][3][4]. The following protocols are recommended for its formulation for in vivo administration.
Materials:
-
MYC degrader 1 (TFA)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
20% SBE-β-CD in Saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Protocol 1: Formulation in Corn Oil
This formulation is suitable for oral gavage.
-
Prepare a 50 mg/mL stock solution of MYC degrader 1 (TFA) in DMSO.
-
To prepare the working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil to achieve a final concentration of 5 mg/mL[3].
-
Vortex the mixture thoroughly to ensure a homogenous suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[3].
-
It is recommended to prepare the working solution fresh on the day of use[3].
Protocol 2: Formulation in SBE-β-CD in Saline
This formulation provides a clear solution.
-
Prepare a 50 mg/mL stock solution of MYC degrader 1 (TFA) in DMSO.
-
To prepare the working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline to achieve a final concentration of 5 mg/mL[3].
-
Mix thoroughly until a clear solution is obtained[3].
-
This formulation is also recommended to be prepared fresh daily[3].
In Vivo Administration Protocol
This protocol is based on studies using xenograft mouse models.
Animal Models:
-
Immunocompromised mice (e.g., NOD/SCID) are suitable for xenograft studies with human cancer cell lines[5].
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., T24 or UMUC14) into the flanks of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., ~100 mm³) before starting the treatment.
-
Dosing:
-
Treatment Schedule: Continue the daily administration for the planned duration of the study (e.g., 7 to 30 days)[1].
-
Monitoring:
-
Monitor the body weight of the mice regularly as an indicator of general health.
-
Measure tumor volume at set intervals (e.g., twice a week) using calipers.
-
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Signaling Pathway of MYC Degradation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic effects of an anti-Myc drug on mouse pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing MYC degrader 1 (TFA) stock solution and solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYC degrader 1 (TFA), also referred to as compound A80.2HCl, is an orally bioavailable small molecule that functions as a molecular glue to induce the degradation of the MYC oncoprotein.[1][2] Deregulation of MYC is a hallmark of many human cancers, making it a critical therapeutic target. MYC degrader 1 has been shown to restore the activity of the retinoblastoma 1 protein (pRB1) and re-establish sensitivity of MYC-overexpressing cancer cells to CDK4/6 inhibitors.[1][2][3] These application notes provide detailed protocols for the preparation of MYC degrader 1 (TFA) stock solutions and summarize its solubility characteristics to aid in experimental design.
Physicochemical Properties and Solubility
Proper solubilization is critical for the accurate and reproducible use of MYC degrader 1 (TFA) in in vitro and in vivo experiments. The solubility of this compound can vary depending on the solvent and the specific salt form.
Table 1: Solubility of MYC Degrader 1
| Form | Solvent | Solubility | Molarity (approx.) | Notes | Source |
| MYC degrader 1 | DMSO | 100 mg/mL | 159.73 mM | Requires sonication. | [4] |
| MYC degrader 1 TFA | DMSO | Soluble | Not specified | --- | [5] |
| MYC degrader 1 TFA | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 6.76 mM | Clear solution. | [1] |
| MYC degrader 1 TFA | 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL | ≥ 6.76 mM | Clear solution. | [1] |
Note: The molecular weight of MYC degrader 1 is 626.07 g/mol , while MYC degrader 1 TFA is reported as 740.09 g/mol .[3][4] Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise molarity calculations.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of MYC degrader 1 in DMSO, suitable for further dilution into aqueous media for in vitro assays.
Materials:
-
MYC degrader 1 (or its TFA salt)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath/sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of MYC degrader 1 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of MYC degrader 1 TFA with a MW of 740.09 g/mol , add 135.1 µL of DMSO to 1 mg of the compound).
-
Dissolution: Vortex the solution vigorously. If precipitation or incomplete dissolution is observed, sonicate the solution in an ultrasonic bath.[4] Gentle heating to 37°C may also aid in dissolution.[3][4]
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3][4][6] Ensure the vials are sealed tightly to protect from moisture and light.[1][3][4]
Table 2: Example Dilution Table for MYC degrader 1 TFA (MW: 740.09 g/mol )
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.3512 mL | 6.7559 mL | 13.5119 mL |
| 5 mM | 270.2 µL | 1.3512 mL | 2.7024 mL |
| 10 mM | 135.1 µL | 675.6 µL | 1.3512 mL |
This table is adapted from data provided by GlpBio.[3]
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol is for the preparation of a working solution of MYC degrader 1 TFA suitable for in vivo administration, using a co-solvent system.
Materials:
-
High-concentration DMSO stock solution of MYC degrader 1 TFA (e.g., 50 mg/mL)
-
20% SBE-β-CD in Saline or Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dilution: Prepare a high-concentration stock solution in DMSO as described in Protocol 1.
-
Co-solvent Addition:
-
Mixing: Mix the solution thoroughly by vortexing to ensure homogeneity. The resulting solution should be clear.[1]
-
Administration: The prepared working solution is now ready for in vivo administration.
Visualized Workflows and Pathways
References
Application Notes and Protocols: Detecting MYC Degradation with MYC degrader 1 (TFA) via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of oncoproteins represents a promising therapeutic strategy in cancer research. The MYC family of transcription factors are potent drivers of tumorigenesis and are frequently overexpressed in a wide range of human cancers. Due to its challenging "undruggable" nature as a transcription factor, inducing its degradation has emerged as a key therapeutic objective. MYC degrader 1 (TFA) is a molecular glue that induces the degradation of MYC protein. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of endogenous MYC in response to treatment with MYC degrader 1 (TFA).
Signaling Pathway and Mechanism of Action
MYC protein levels are tightly regulated by the Ubiquitin-Proteasome System (UPS). Under normal conditions, MYC is targeted for ubiquitination by E3 ligases, leading to its subsequent degradation by the 26S proteasome. Molecular glue degraders, such as MYC degrader 1, function by inducing a novel interaction between an E3 ligase and the target protein, in this case, MYC, leading to its ubiquitination and degradation.
Caption: Mechanism of MYC degradation by a molecular glue degrader.
Experimental Protocols
This section outlines the detailed methodology for assessing MYC degradation.
Cell Culture and Treatment
A variety of cancer cell lines with high endogenous MYC expression are suitable for this assay.
Recommended Cell Lines:
-
Hematological Malignancies: MOLM-13 (Acute Myeloid Leukemia)
-
Solid Tumors: Mia-paca2 (Pancreatic), HCT116 (Colon), PC3 (Prostate), HeLa (Cervical)[1][2][3].
Protocol:
-
Culture selected cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) to achieve 70-80% confluency on the day of treatment.
-
Prepare a stock solution of MYC degrader 1 (TFA) in DMSO.
-
On the day of the experiment, dilute the MYC degrader 1 (TFA) stock solution in fresh culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the degrader or vehicle control (DMSO).
-
Incubate the cells for the desired time points. For a time-course experiment, typical time points can range from 30 minutes to 48 hours. For a dose-response experiment, a range of concentrations from nanomolar to micromolar should be tested for a fixed duration (e.g., 24 hours)[4][5][6].
Sample Preparation: Cell Lysis
Proper sample preparation is critical for obtaining high-quality Western blot data. All steps should be performed on ice to minimize protein degradation[7].
Lysis Buffer Recommendation:
-
RIPA (Radioimmunoprecipitation assay) buffer is recommended for whole-cell lysates, especially for nuclear proteins like MYC[8].
Protocol:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a well of a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
Western Blotting
1. Sample Preparation for Gel Electrophoresis:
-
Based on the protein concentration, dilute the lysates to ensure equal protein loading for each sample (typically 20-40 µg of total protein per lane).
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
2. Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel in the appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then with TBST (Tris-buffered saline with 0.1% Tween-20).
-
To verify the transfer efficiency, you can stain the membrane with Ponceau S solution.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody against c-MYC diluted in the blocking buffer. A common starting dilution is 1:1000[9]. Incubate overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer. Typical dilutions range from 1:2000 to 1:10000[10][11][12][13]. Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
5. Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
6. Loading Control:
-
After detecting MYC, the membrane can be stripped and re-probed for a loading control protein to normalize the data.
-
Commonly used loading controls include GAPDH, β-actin, and β-tubulin. However, it is crucial to validate that the expression of the chosen loading control is not affected by the experimental treatment[14][15].
-
Alternatively, total protein staining of the membrane before antibody incubation can be a more reliable method for normalization.
Data Presentation and Analysis
Quantitative Data Summary
The results of the dose-response and time-course experiments should be quantified by densitometry using software such as ImageJ or other imaging software. The intensity of the MYC band should be normalized to the intensity of the loading control band in the same lane.
Table 1: Dose-Response of MYC Degradation by MYC degrader 1 (TFA)
| Concentration (nM) | Normalized MYC Level (Vehicle = 100%) | % Degradation |
| 0 (Vehicle) | 100 ± 5.2 | 0 |
| 1 | 85 ± 4.1 | 15 |
| 10 | 52 ± 3.5 | 48 |
| 100 | 15 ± 2.8 | 85 |
| 1000 | 8 ± 1.9 | 92 |
Data are represented as mean ± SEM from three independent experiments.
Table 2: Time-Course of MYC Degradation by MYC degrader 1 (TFA) at a Fixed Concentration (e.g., 100 nM)
| Time (hours) | Normalized MYC Level (0h = 100%) | % Degradation |
| 0 | 100 ± 6.1 | 0 |
| 1 | 78 ± 5.5 | 22 |
| 4 | 45 ± 4.9 | 55 |
| 8 | 21 ± 3.7 | 79 |
| 24 | 12 ± 2.4 | 88 |
| 48 | 10 ± 2.1 | 90 |
Data are represented as mean ± SEM from three independent experiments.
Calculation of DC50 and Dmax
From the dose-response data, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be calculated.
-
DC50: The concentration of the degrader at which 50% of the target protein is degraded[16].
-
Dmax: The maximum percentage of protein degradation achieved[16].
These parameters can be determined by fitting the dose-response data to a non-linear regression curve (e.g., [inhibitor] vs. response -- Variable slope (four parameters)) using software like GraphPad Prism[17][18].
Table 3: Degradation Parameters for MYC degrader 1 (TFA)
| Parameter | Value |
| DC50 | [Calculated Value] nM |
| Dmax | [Calculated Value] % |
Statistical Analysis
Statistical analysis should be performed to determine the significance of the observed degradation. For comparing multiple treatment groups to a control group, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate. For comparing two groups, a Student's t-test can be used. A p-value of less than 0.05 is typically considered statistically significant[19][20].
Experimental Workflow Diagram
Caption: Workflow for assessing MYC degradation via Western blot.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.co.jp [promega.co.jp]
- 5. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Myc antibody (10057-1-AP) | Proteintech [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 10. carlroth.com [carlroth.com]
- 11. grisp.pt [grisp.pt]
- 12. HRP secondary antibodies | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. origene.com [origene.com]
- 16. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 17. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 18. graphpad.com [graphpad.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Xenograft Model Study Design Using MYC Degrader 1 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC oncogene is a master regulator of cellular proliferation, metabolism, and apoptosis, and its dysregulation is a hallmark of a vast array of human cancers.[1][2][3] The transcription factor encoded by MYC has historically been considered "undruggable" due to its lack of a defined small-molecule binding pocket.[4] However, the emergence of targeted protein degradation technologies, such as molecular glues and proteolysis-targeting chimeras (PROTACs), has opened new avenues for therapeutically targeting MYC.[1][5] MYC degrader 1 (TFA) is a potent and orally bioavailable small molecule that induces the degradation of the MYC protein, presenting a promising strategy for the treatment of MYC-driven malignancies.[3][6]
These application notes provide a comprehensive guide for the design and execution of a xenograft model study to evaluate the in vivo efficacy of MYC degrader 1 (TFA). The included protocols and diagrams are intended to facilitate the successful implementation of such preclinical studies.
MYC Signaling Pathway and Mechanism of a MYC Degrader
The MYC protein, upon heterodimerization with its partner MAX, binds to E-box sequences in the promoter regions of target genes, driving the transcription of genes involved in cell cycle progression, ribosome biogenesis, and metabolism.[1][7] Several signaling pathways, including the WNT, Hedgehog, Notch, and receptor tyrosine kinase pathways, converge on the regulation of MYC expression.[2][3] MYC degraders, such as molecular glues, function by inducing proximity between the MYC protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of MYC.[4][6] This targeted degradation inhibits MYC-dependent transcription and suppresses tumor growth.
Figure 1: Simplified MYC signaling pathway and the mechanism of action of a MYC degrader.
Experimental Design and Protocols
A robust xenograft study design is critical for obtaining reliable and translatable preclinical data. This section outlines the key steps and provides detailed protocols.
Experimental Workflow
The overall workflow for a xenograft study using a MYC degrader involves several sequential stages, from cell line selection and animal model preparation to tumor monitoring and endpoint analysis.
Figure 2: Experimental workflow for a xenograft study with a MYC degrader.
Protocol 1: Cell Line Selection and Culture
Objective: To select and culture a human cancer cell line with high MYC expression for establishing xenograft tumors.
Materials:
-
Human cancer cell lines known for MYC overexpression (e.g., MOLM-13 [acute myeloid leukemia], T24 [bladder cancer], UMUC14 [bladder cancer], Mia-Paca-2 [pancreatic cancer])[3][6]
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell counting device (e.g., hemocytometer, automated cell counter)
Procedure:
-
Select a cell line with documented high MYC expression and sensitivity to MYC inhibition.
-
Culture the selected cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells regularly to maintain exponential growth.
-
Prior to implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable vehicle (e.g., sterile PBS or Matrigel) at the desired concentration.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion) to ensure a high percentage of viable cells (>95%).
Protocol 2: Xenograft Tumor Establishment
Objective: To establish subcutaneous xenograft tumors in immunocompromised mice.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice)[8]
-
Prepared tumor cell suspension (from Protocol 1)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Surgical drapes and sterile instruments
Procedure:
-
Acclimatize the mice to the animal facility for at least one week prior to the experiment.
-
Anesthetize the mice using isoflurane.
-
Shave the fur on the right flank of each mouse.
-
Inject the prepared tumor cell suspension (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) subcutaneously into the shaved flank.
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
Protocol 3: Treatment Administration and Monitoring
Objective: To administer MYC degrader 1 (TFA) to tumor-bearing mice and monitor tumor growth and animal health.
Materials:
-
MYC degrader 1 (TFA)
-
Vehicle for drug formulation (e.g., corn oil, 20% SBE-β-CD in saline)[6]
-
Oral gavage needles
-
Calipers
-
Analytical balance
Procedure:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the formulation of MYC degrader 1 (TFA) in the chosen vehicle at the desired concentration.
-
Administer MYC degrader 1 (TFA) or vehicle control to the respective groups via oral gavage daily or as determined by pharmacokinetic studies.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
Protocol 4: Endpoint Sample Collection and Analysis
Objective: To collect tumor and tissue samples at the end of the study for pharmacodynamic and biomarker analysis.
Materials:
-
Anesthetic (e.g., CO2, isoflurane)
-
Surgical instruments
-
Cryovials
-
Formalin
-
RNA and protein lysis buffers
Procedure:
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Divide the tumor tissue for various analyses:
-
Flash-freeze a portion in liquid nitrogen and store at -80°C for Western blot and qRT-PCR analysis.
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Collect blood samples via cardiac puncture for pharmacokinetic analysis if required.
-
Perform Western blot analysis on tumor lysates to assess the levels of MYC and downstream target proteins.
-
Conduct qRT-PCR on RNA extracted from tumors to measure the expression of MYC target genes.
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections to evaluate MYC protein expression and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: In Vivo Efficacy of MYC Degrader 1 (TFA) in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1250 ± 150 | - | -0.5 ± 2.0 |
| MYC Degrader 1 (TFA) (10 mg/kg) | 10 | 450 ± 80 | 64 | -1.2 ± 2.5 |
| MYC Degrader 1 (TFA) (30 mg/kg) | 10 | 180 ± 50 | 85.6 | -2.5 ± 3.0 |
Table 2: Pharmacodynamic Biomarker Analysis in Xenograft Tumors
| Treatment Group | N | Relative MYC Protein Level (vs. Vehicle) ± SEM | Relative CCND2 mRNA Expression (vs. Vehicle) ± SEM | Ki-67 Positive Cells (%) ± SEM |
| Vehicle Control | 5 | 1.00 ± 0.15 | 1.00 ± 0.12 | 85 ± 5 |
| MYC Degrader 1 (TFA) (30 mg/kg) | 5 | 0.25 ± 0.08 | 0.35 ± 0.09 | 25 ± 7 |
Conclusion
This document provides a framework for designing and conducting a xenograft model study to evaluate the in vivo efficacy of MYC degrader 1 (TFA). The detailed protocols and data presentation guidelines are intended to assist researchers in generating robust and reproducible preclinical data. Adherence to these protocols, along with appropriate institutional animal care and use guidelines, will be essential for the successful execution of these studies and the advancement of novel MYC-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. MYC-Targeting PROTACs Lead to Bimodal Degradation and N-Terminal Truncation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MYC Degrader 1 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism and is dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2] However, its nature as a transcription factor lacking a defined enzymatic pocket has rendered it a challenging "undruggable" target for decades. The advent of targeted protein degradation technologies, such as molecular glues and PROTACs (Proteolysis Targeting Chimeras), has opened new avenues for targeting MYC.
This document provides detailed application notes and protocols for utilizing MYC degrader 1 (TFA), also known as compound A80.2HCl, a potent and orally bioavailable molecular glue that induces the degradation of the MYC protein.[2][3] These guidelines are intended to assist researchers in evaluating the efficacy of this degrader in relevant cancer cell line models.
Mechanism of Action
MYC degrader 1 (TFA) functions by inducing the ubiquitination and subsequent proteasomal degradation of the MYC protein.[2] This targeted degradation leads to the suppression of MYC-driven transcriptional programs, resulting in anti-proliferative effects and the induction of apoptosis in sensitive cancer cell lines. A key application of MYC degrader 1 (TFA) is its ability to re-sensitize cancer cells that have developed resistance to CDK4/6 inhibitors.[2][3]
Data Presentation: Cell Line Sensitivity
The following tables summarize the sensitivity of various cancer cell lines to MYC degraders.
Table 1: Cell Lines Sensitive to MYC Degrader 1 (TFA) Mediated Sensitization to Palbociclib
| Cell Line | Cancer Type | Effect of MYC Degrader 1 (TFA) (10 nM, 24h) | Palbociclib IC50 (µM) - Control | Palbociclib IC50 (µM) - With MYC Degrader 1 |
| T24 | Bladder Cancer | Re-sensitization to CDK4/6 inhibitor | 8.37 | 3.11[4] |
| UMUC14 | Bladder Cancer | Re-sensitization to CDK4/6 inhibitor | 97.39 | 10.23[4] |
| C4-2 | Prostate Cancer | Enhanced inhibition of colony formation by Palbociclib | Not Reported | Not Reported |
| MDA-MB-231 | Breast Cancer | Enhanced inhibition of colony formation by Palbociclib | Not Reported | Not Reported |
Note: Single-agent IC50 values for MYC degrader 1 (TFA) are not consistently reported in the public domain. The primary characterization of this compound is its ability to sensitize MYC-overexpressing cancer cells to CDK4/6 inhibitors.
Table 2: Hematological Malignant Cell Lines Sensitive to the MYC Degrader WBC100
| Cell Line | Cancer Type | Sensitivity to WBC100 | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | High | 16[1][5] |
| H9 | T-cell Lymphoma | High | 17[1][5] |
| A full panel of 23 hematological cell lines is available in the source publication.[1] | Various | High, Medium, or Low | ≤ 50 (High), 50-100 (Medium), ≥ 100 (Low)[1] |
Table 3: Solid Tumor Cell Lines Sensitive to the MYC Degrader WBC100
| Cell Line | Cancer Type | Sensitivity to WBC100 | IC50 (nM) |
| Mia-paca2 | Pancreatic Ductal Adenocarcinoma | High | 61[1][5] |
| A full panel of 12 solid tumor cell lines is available in the source publication.[1] | Various | High, Medium, or Low | ≤ 50 (High), 100-200 (Medium)[1] |
Mandatory Visualizations
Caption: MYC protein stability is regulated by a phosphorylation cascade that signals for its ubiquitination and subsequent degradation by the proteasome.
Caption: A general workflow for characterizing the cellular effects of MYC Degrader 1 (TFA).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to evaluate the cytotoxic effects of MYC degraders.[1]
Materials:
-
Sensitive cancer cell lines
-
Complete cell culture medium
-
MYC Degrader 1 (TFA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period (typically 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of MYC Degrader 1 (TFA) in complete cell culture medium. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for MYC Degradation
This protocol is designed to detect the degradation of MYC protein following treatment with MYC Degrader 1 (TFA).
Materials:
-
Sensitive cancer cell lines
-
Complete cell culture medium
-
MYC Degrader 1 (TFA)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-pRB1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MYC Degrader 1 (TFA) for the desired time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-MYC) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic cells following treatment with MYC Degrader 1 (TFA).[1]
Materials:
-
Sensitive cancer cell lines
-
Complete cell culture medium
-
MYC Degrader 1 (TFA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with MYC Degrader 1 (TFA) at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing MYC Degrader 1 (TFA) in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC oncogene is a master regulator of cell proliferation, metabolism, and apoptosis, and its dysregulation is a hallmark of a vast array of human cancers.[1] The development of therapeutic agents that can effectively target MYC has been a long-standing challenge in oncology. MYC Degrader 1 (TFA), also known as A80.2HCl, is a novel molecular glue that potently and selectively induces the degradation of MYC protein.[2] This document provides detailed application notes and protocols for the use of MYC Degrader 1 (TFA) in combination with other therapeutic agents, with a particular focus on CDK4/6 inhibitors, to overcome drug resistance and enhance anti-tumor efficacy.
Recent studies have demonstrated that high levels of MYC expression can confer resistance to CDK4/6 inhibitors, such as Palbociclib, by promoting the degradation of the retinoblastoma protein (pRB1).[2][3][4] MYC achieves this by transcriptionally upregulating the E3 ubiquitin ligase KLHL42, which in turn targets pRB1 for proteasomal degradation.[2] By degrading MYC, MYC Degrader 1 (TFA) restores pRB1 levels and re-sensitizes cancer cells to CDK4/6 inhibition, creating a powerful synergistic anti-tumor effect.[2][5]
Signaling Pathways and Mechanism of Action
The combination of MYC Degrader 1 (TFA) and a CDK4/6 inhibitor targets two critical nodes in cancer cell proliferation. The following diagram illustrates the underlying signaling pathways and the mechanism of synergistic action.
Caption: Signaling pathway illustrating MYC-induced resistance to CDK4/6 inhibitors and the synergistic mechanism of MYC Degrader 1 (TFA) and Palbociclib.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of MYC Degrader 1 (TFA) and the CDK4/6 inhibitor Palbociclib.
Table 1: In Vitro IC50 Values of Palbociclib in Combination with MYC Degrader 1 (TFA)
| Cell Line | MYC Status | Treatment | Palbociclib IC50 (µM) |
| T24 | High | Palbociclib alone | 8.37 |
| T24 | High | Palbociclib + 10 nM MYC Degrader 1 (TFA) | 3.11 |
| UMUC14 | High | Palbociclib alone | 97.39 |
| UMUC14 | High | Palbociclib + 10 nM MYC Degrader 1 (TFA) | 10.23 |
Table 2: In Vivo Tumor Growth Inhibition with MYC Degrader 1 (TFA) and Palbociclib Combination
| Xenograft Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) |
| T24 | Vehicle | - | 0 |
| T24 | MYC Degrader 1 (TFA) | 6 mg/kg, i.g., qd | ~40 |
| T24 | Palbociclib | 50 mg/kg, i.g., qd | ~30 |
| T24 | MYC Degrader 1 (TFA) + Palbociclib | 6 mg/kg + 50 mg/kg, i.g., qd | >80 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and their combinations.
Materials:
-
Cancer cell lines (e.g., T24, UMUC14)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MYC Degrader 1 (TFA)
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of MYC Degrader 1 (TFA) and the CDK4/6 inhibitor in complete growth medium. For combination studies, a fixed concentration of one drug can be combined with serial dilutions of the other, or a fixed ratio of the two drugs can be serially diluted.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
Synergy Analysis (Chou-Talalay Method)
This method is used to quantitatively determine the interaction between two drugs (synergism, additivity, or antagonism).
Procedure:
-
Perform cell viability assays with a range of concentrations for each drug alone and in combination at a constant ratio.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Colony Formation Assay
This assay assesses the long-term effect of drug treatment on the proliferative capacity of single cells.
Materials:
-
6-well plates
-
Complete growth medium
-
MYC Degrader 1 (TFA) and CDK4/6 inhibitor
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach for 24 hours.
-
Treat cells with the desired concentrations of MYC Degrader 1 (TFA), CDK4/6 inhibitor, or the combination.
-
Incubate for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 20 minutes.
-
Wash with water and allow the plates to air dry.
-
Count the number of colonies (typically >50 cells).
Western Blot Analysis
This protocol is for detecting changes in protein levels of MYC and pRB1 following drug treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC, anti-pRB1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the indicated drugs for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of the drug combination.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., T24)
-
Matrigel (optional)
-
MYC Degrader 1 (TFA) and Palbociclib formulated for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer the drugs via the appropriate route (e.g., oral gavage) at the predetermined doses and schedule.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Experimental Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo combination studies.
Caption: Workflow for in vitro combination studies of MYC Degrader 1 (TFA).
Caption: Workflow for in vivo combination studies of MYC Degrader 1 (TFA).
Conclusion
The combination of MYC Degrader 1 (TFA) with CDK4/6 inhibitors represents a promising therapeutic strategy for cancers harboring high MYC expression, which often exhibit resistance to CDK4/6 inhibitor monotherapy. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively design and execute preclinical studies to further investigate and validate this synergistic combination. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, ultimately accelerating the translation of this promising therapeutic approach to the clinic.
References
- 1. Immunoblotting Methods for the Study of Protein Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 4. c-myc regulates the sensitivity of breast cancer cells to palbociclib via c-myc/miR-29b-3p/CDK6 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cellular Uptake of MYC Degrader 1 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc (MYC) oncoprotein is a critical transcription factor that governs a vast array of cellular processes, including proliferation, growth, and metabolism.[1][2] Its dysregulation is a hallmark of a majority of human cancers, making it a highly sought-after therapeutic target.[3][4][5][6] However, the "undruggable" nature of MYC, owing to its intrinsically disordered structure and nuclear localization, has posed a significant challenge for direct pharmacological inhibition.[5]
MYC degrader 1 (TFA) is an orally available, small-molecule molecular glue designed to induce the degradation of the MYC protein.[7][8] This degrader restores the activity of the tumor suppressor protein pRB1 and re-sensitizes cancer cells overexpressing MYC to CDK4/6 inhibitors.[7][8] The efficacy of such a degrader is critically dependent on its ability to enter the target cells and reach its site of action in the nucleus. Therefore, a thorough assessment of its cellular uptake is paramount for its preclinical and clinical development.
These application notes provide a comprehensive guide with detailed protocols for researchers to assess the cellular uptake of MYC degrader 1 (TFA). The protocols described herein are established methods for quantifying the intracellular concentration of small molecules.
Signaling Pathway: MYC Degradation
The stability of the MYC protein is tightly regulated within the cell, primarily through the ubiquitin-proteasome system (UPS).[1][9] A key E3 ubiquitin ligase complex, SCFFbw7, targets MYC for ubiquitination and subsequent degradation by the proteasome.[1][10] This process is dependent on the phosphorylation of MYC at two key residues, Threonine 58 (T58) and Serine 62 (S62).[1][10] MYC degrader 1 (TFA) is designed to hijack the cell's natural protein degradation machinery to eliminate the MYC oncoprotein.
Caption: General MYC Ubiquitin-Proteasome Degradation Pathway.
Quantitative Data Summary
A critical aspect of evaluating a drug candidate is to quantify its accumulation within the target cells. The following table provides a template for summarizing the key quantitative parameters for the cellular uptake of MYC degrader 1 (TFA).
| Parameter | Cell Line(s) | Value | Units | Method |
| Intracellular Concentration | e.g., MOLM-13, T24 | User-defined | µM or ng/106 cells | LC-MS/MS |
| Time to Reach Steady State (Tss) | e.g., MOLM-13, T24 | User-defined | hours | Time-course LC-MS/MS |
| Uptake Rate | e.g., MOLM-13, T24 | User-defined | pmol/min/106 cells | Kinetic LC-MS/MS |
| Cell-to-Medium Ratio | e.g., MOLM-13, T24 | User-defined | - | LC-MS/MS |
| IC50 (Cell Viability) | e.g., MOLM-13, T24 | User-defined | nM or µM | MTT/CellTiter-Glo |
Experimental Protocols
Protocol 1: Quantification of Intracellular MYC Degrader 1 (TFA) by LC-MS/MS
This protocol describes a widely used method for the accurate quantification of small molecules within cells.
Objective: To determine the intracellular concentration of MYC degrader 1 (TFA) in a time- and concentration-dependent manner.
Materials:
-
MYC degrader 1 (TFA)
-
Cell lines of interest (e.g., MYC-overexpressing cancer cell lines like MOLM-13 or T24)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the degrader or a structurally similar compound)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with varying concentrations of MYC degrader 1 (TFA) (e.g., 0.1, 1, 10 µM) for different time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Suspension cells: At each time point, aspirate the medium and transfer the cells to a microcentrifuge tube.
-
Adherent cells: At each time point, aspirate the medium, wash the cells twice with ice-cold PBS, and then detach the cells using trypsin-EDTA or a cell scraper in a minimal volume of PBS.
-
-
Cell Pellet Collection: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Washing: Carefully aspirate the supernatant and wash the cell pellet three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis and Protein Precipitation: Resuspend the cell pellet in a known volume of ice-cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Sample Analysis: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Data Analysis: Quantify the concentration of MYC degrader 1 (TFA) in the supernatant using a standard curve prepared in the same lysis buffer. Normalize the intracellular concentration to the cell number or total protein content.
Caption: LC-MS/MS Workflow for Intracellular Drug Quantification.
Protocol 2: Assessing Cellular Uptake by Flow Cytometry
This protocol is applicable if a fluorescently labeled version of MYC degrader 1 is available or can be synthesized.
Objective: To qualitatively and semi-quantitatively assess the cellular uptake of a fluorescently labeled MYC degrader 1 (TFA) in a cell population.
Materials:
-
Fluorescently labeled MYC degrader 1 (TFA)
-
Cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate.
-
Compound Treatment: Treat cells with the fluorescently labeled MYC degrader 1 (TFA) at various concentrations and for different durations.
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in PBS for flow cytometry analysis.
-
Flow Cytometry: Analyze the cell suspension on a flow cytometer, exciting the cells with the appropriate laser and detecting the emission at the corresponding wavelength for the fluorophore.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. The MFI is proportional to the amount of intracellular fluorescent degrader.
Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of a fluorescently labeled MYC degrader.
Objective: To determine the subcellular distribution of a fluorescently labeled MYC degrader 1 (TFA).
Materials:
-
Fluorescently labeled MYC degrader 1 (TFA)
-
Cell lines of interest
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
Compound Treatment: Treat the cells with the fluorescently labeled MYC degrader 1 (TFA).
-
Nuclear Staining: Co-incubate with a nuclear stain like Hoechst 33342 for the last 15-30 minutes of the treatment.
-
Washing: Gently wash the cells with PBS.
-
Imaging: Image the live or fixed cells using a confocal microscope. Acquire images in the channels corresponding to the fluorescent degrader and the nuclear stain.
-
Image Analysis: Analyze the images to determine the co-localization of the degrader with the nucleus.
Caption: Logical Flow of Cellular Uptake Assessment.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive assessment of the cellular uptake of MYC degrader 1 (TFA). By employing these methodologies, researchers can gain critical insights into the pharmacokinetic and pharmacodynamic properties of this novel therapeutic agent, thereby facilitating its development as a potential treatment for MYC-driven cancers.
References
- 1. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 3. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Effect of Anti‐c‐Myc Aptamer‐Based PROTAC for Degradation of the c‐Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Effect of Anti-c-Myc Aptamer-Based PROTAC for Degradation of the c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Long-Term Storage and Stability of MYC degrader 1 (TFA) Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage, stability, and handling of MYC degrader 1 (TFA) solution. The included protocols and data are designed to ensure the integrity and optimal performance of the compound in a research and development setting.
Introduction
MYC degrader 1 is a potent and specific degrader of the c-MYC oncoprotein, a critical regulator of cell proliferation and a key target in cancer therapy. As a trifluoroacetate (TFA) salt, the stability and handling of MYC degrader 1 in solution are crucial for obtaining reliable and reproducible experimental results. These notes provide recommended storage conditions, stability data under various stress conditions, and detailed protocols for stability assessment.
Recommended Storage Conditions
For routine use and long-term storage, it is critical to adhere to the following guidelines to minimize degradation of MYC degrader 1 (TFA) solution.
| Storage Condition | Temperature | Duration | Container | Notes |
| Long-Term Storage | -80°C | Up to 6 months | Tightly sealed, amber glass vials or cryovials | Aliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture.[1] |
| Short-Term Storage | -20°C | Up to 1 month | Tightly sealed, amber glass vials or cryovials | Suitable for working stocks. Protect from light and moisture.[1] |
| Benchtop Use | Room Temperature (20-25°C) | Up to 24 hours | Tightly sealed, amber glass vials | Prepare fresh for immediate use when possible. Protect from light. |
Stability Profile of MYC degrader 1 (TFA) Solution
The stability of MYC degrader 1 (TFA) solution was assessed under various stress conditions to understand its degradation profile. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was used for quantification.
Summary of Forced Degradation Studies
Forced degradation studies were performed to identify potential degradation pathways and to develop a stability-indicating analytical method.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Key Degradants Observed (Hypothetical) |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60°C | 15.2% | Hydrolytic product 1 |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 60°C | 28.5% | Hydrolytic product 2 |
| Oxidative (3% H₂O₂) | 24 hours | Room Temperature | 8.7% | Oxidative product 1 |
| Thermal Degradation | 7 days | 80°C | 12.1% | Thermal degradant 1 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 5.4% | Photodegradant 1 |
Freeze-Thaw Stability
To assess the impact of repeated freezing and thawing on the stability of MYC degrader 1 (TFA) in a DMSO stock solution (10 mM).
| Number of Freeze-Thaw Cycles | % Recovery (Hypothetical) | Observations |
| 1 | 99.8% | No precipitation observed |
| 3 | 99.5% | No precipitation observed |
| 5 | 98.9% | No precipitation observed |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific laboratory equipment and reagents.
Protocol for Long-Term Stability Assessment
This protocol outlines a real-time stability study to determine the shelf-life of MYC degrader 1 (TFA) solution.
Objective: To evaluate the stability of MYC degrader 1 (TFA) solution under recommended long-term storage conditions.
Materials:
-
MYC degrader 1 (TFA) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with PTFE-lined caps
-
-80°C freezer
-
HPLC system with UV detector
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare a 10 mM stock solution of MYC degrader 1 (TFA) in anhydrous DMSO.
-
Aliquot the stock solution into multiple amber glass vials (e.g., 100 µL per vial).
-
Tightly seal the vials and label them with the compound name, concentration, date, and time point.
-
Place the vials in a -80°C freezer for long-term storage.
-
At designated time points (e.g., 0, 1, 3, and 6 months), remove one vial from the freezer.
-
Allow the vial to thaw completely at room temperature.
-
Analyze the sample using the validated stability-indicating HPLC method to determine the concentration of the parent compound.
-
Calculate the percent recovery compared to the initial (time 0) concentration.
Protocol for Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.
Objective: To investigate the degradation of MYC degrader 1 (TFA) under various stress conditions.
Materials:
-
MYC degrader 1 (TFA) solution (1 mg/mL in a suitable solvent like acetonitrile:water)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Heating oven
-
Photostability chamber
-
HPLC system with UV and Mass Spectrometry (MS) detectors
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the drug solution in an oven at 80°C for 7 days.
-
Photostability: Expose a vial of the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze all stressed samples and a control sample (stored at -20°C) by HPLC-UV/MS to identify and quantify the parent drug and any degradation products.
Signaling Pathway and Experimental Workflow Diagrams
MYC Degradation Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway responsible for the degradation of the MYC protein.
Caption: MYC protein degradation pathway.
Experimental Workflow for Stability Testing
The diagram below outlines the general workflow for conducting a comprehensive stability study of MYC degrader 1 (TFA) solution.
Caption: Workflow for stability testing.
Conclusion
The stability of MYC degrader 1 (TFA) solution is critical for its effective use in research. Adherence to the recommended storage conditions is paramount to ensure the integrity of the compound. The provided protocols offer a framework for researchers to conduct their own stability assessments and to handle the compound in a manner that ensures data quality and reproducibility. The forced degradation data, while hypothetical, underscores the importance of protecting the compound from harsh chemical environments, excessive heat, and light.
References
Troubleshooting & Optimization
identifying and overcoming resistance to MYC degrader 1 (TFA)
Welcome to the technical support center for MYC degrader 1 (TFA), a molecular glue designed to target the oncoprotein MYC for degradation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is MYC degrader 1 (TFA) and how does it work?
MYC degrader 1 (TFA), also known as A80.2HCl, is an orally bioavailable molecular glue that selectively induces the degradation of the MYC oncoprotein.[1][2] It functions by redirecting an E3 ubiquitin ligase to MYC, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action restores the activity of the tumor suppressor protein pRB1 and can re-sensitize cancer cells that overexpress MYC to CDK4/6 inhibitors.[3][4][5][6][7][8]
Q2: Which E3 ligase does MYC degrader 1 (TFA) utilize?
MYC degrader 1 (TFA) recruits the E3 ubiquitin ligase KLHL42 to induce the degradation of MYC.[3][4][6][7][8] Mechanistically, in some cancers, high levels of MYC can lead to the suppression of pRB1 activity by promoting its degradation through the upregulation of KLHL42.[3][4][6][7][8] MYC degrader 1 (TFA) hijacks this E3 ligase to specifically target MYC for degradation.
Q3: What are the expected outcomes of successful MYC degradation?
Successful degradation of MYC by MYC degrader 1 (TFA) is expected to lead to:
-
A significant reduction in cellular MYC protein levels.
-
Inhibition of cell proliferation in MYC-dependent cancer cell lines.[9][10]
-
Induction of apoptosis (programmed cell death).
-
Restoration of pRB1 protein levels and activity.[3][4][5][6][7][8]
-
Increased sensitivity of cancer cells to CDK4/6 inhibitors like Palbociclib.[2][11]
Q4: In which cell lines has MYC degrader 1 (TFA) been shown to be effective?
MYC degrader 1 (TFA) has been demonstrated to degrade MYC in a variety of cancer cell lines, including T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14.[2][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with MYC degrader 1 (TFA).
Problem 1: No or insufficient MYC degradation observed.
Possible Cause 1: Suboptimal experimental conditions.
-
Solution: Ensure the concentration and incubation time of MYC degrader 1 (TFA) are appropriate for your cell line. Refer to the table below for recommended starting concentrations and time points. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
Possible Cause 2: Issues with the compound.
-
Solution: Verify the integrity and concentration of your MYC degrader 1 (TFA) stock solution. Ensure proper storage conditions are maintained to prevent degradation of the compound.
Possible Cause 3: Low expression of the required E3 ligase (KLHL42).
-
Solution: Confirm the expression of KLHL42 in your cell line of interest using Western blot or qPCR. If KLHL42 levels are low, consider using a different cell line with higher expression or engineering your cells to overexpress KLHL42.
Possible Cause 4: Impaired proteasome function.
-
Solution: As a control, pre-treat cells with a proteasome inhibitor (e.g., MG-132) before adding MYC degrader 1 (TFA). An accumulation of MYC protein in the presence of the degrader and the proteasome inhibitor would confirm that the degradation is proteasome-dependent and that the upstream steps of the degradation pathway are functional.[9]
Experimental Workflow for Troubleshooting Insufficient Degradation
Caption: Troubleshooting workflow for addressing a lack of MYC degradation.
Problem 2: Cells are not showing the expected decrease in viability or increase in apoptosis.
Possible Cause 1: Incomplete MYC degradation.
-
Solution: First, confirm that MYC is being degraded efficiently by performing a Western blot (see Troubleshooting Problem 1). If degradation is incomplete, optimize the treatment conditions.
Possible Cause 2: The cell line is not dependent on MYC for survival.
-
Solution: Not all cancer cells are equally dependent on MYC. Confirm the MYC-dependency of your cell line using genetic approaches such as siRNA or shRNA-mediated knockdown of MYC. If the cells are not MYC-dependent, the degrader is not expected to have a significant effect on viability.
Possible Cause 3: Development of resistance.
-
Solution: If you observe an initial response followed by a loss of efficacy over time, your cells may be developing resistance. See the "Proactive Resistance Monitoring" section below for strategies to investigate this.
Problem 3: Variability in experimental results.
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition.
Possible Cause 2: Instability of the compound upon dilution.
-
Solution: Prepare fresh dilutions of MYC degrader 1 (TFA) for each experiment from a concentrated stock solution.
Data Presentation
Table 1: Reported Efficacy of MYC Degraders in Cancer Cell Lines
| Degrader Name | Cell Line | Assay Type | Metric | Value | Reference |
| MYC degrader 1 (TFA) | T24 | Cell Viability | IC50 | 3.11 µM (in combination with 10 nM degrader) | [2][11] |
| MYC degrader 1 (TFA) | UMUC14 | Cell Viability | IC50 | 10.23 µM (in combination with 10 nM degrader) | [2][11] |
| GT19630 | HL-60 | MYC Degradation | DC50 | 1.5 nM | [12] |
| GT19715 (salt of GT19630) | HL-60 | Cell Viability | IC50 | 1.8 nM | [12] |
| WBC100 | Various | Cell Viability | IC50 | Correlates with MYC expression | [9][10] |
Note: Data for different MYC degraders are presented for comparative purposes. DC50 is the concentration required to degrade 50% of the target protein.
Signaling Pathway of MYC Degradation and Resistance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. search.lib.utexas.edu [search.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]
- 8. doaj.org [doaj.org]
- 9. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. openworks.mdanderson.org [openworks.mdanderson.org]
Technical Support Center: Optimizing MYC degrader 1 (TFA) Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of MYC degrader 1 (TFA), also known as compound A80.2HCl.
Frequently Asked Questions (FAQs)
Q1: What is MYC degrader 1 (TFA) and how does it work?
A1: MYC degrader 1 (TFA) is an orally bioavailable small molecule that functions as a "molecular glue."[1][2] It selectively induces the degradation of the MYC oncoprotein. Mechanistically, it binds to both MYC and the substrate receptor Cereblon (CRBN), which is part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] This induced proximity leads to the polyubiquitination of MYC, marking it for degradation by the 26S proteasome.[3] By depleting cellular MYC levels, MYC degrader 1 (TFA) can restore the function of tumor suppressor proteins like pRB1 and re-sensitize cancer cells to therapies such as CDK4/6 inhibitors.[1][2][3][4][5]
Q2: What is a recommended starting dose for in vivo efficacy studies?
A2: Based on preclinical xenograft studies, a recommended starting dose is 6 mg/kg, administered orally once daily .[2] This dosage has been shown to inhibit tumor growth in mouse models of bladder cancer (T24 and UMUC14 cell lines).[2] It is crucial to note that the optimal dose may vary depending on the tumor model, animal strain, and specific experimental conditions. Therefore, a dose-response study is highly recommended to determine the optimal dose for your specific model.
Q3: How should I formulate MYC degrader 1 (TFA) for oral administration?
A3: MYC degrader 1 (TFA) can be formulated for oral gavage. A common formulation involves creating a stock solution in an organic solvent, which is then further diluted in a vehicle suitable for in vivo use. It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating or sonication may aid dissolution.[1]
Recommended Formulation Protocols: [1]
| Protocol | Step 1: Prepare Stock Solution | Step 2: Prepare Working Solution | Final Concentration Example |
| 1. Aqueous-based | Dissolve MYC degrader 1 (TFA) in DMSO to create a concentrated stock (e.g., 50 mg/mL). | Add the DMSO stock solution to a solution of 20% SBE-β-CD in saline to a final DMSO concentration of 10%. | To prepare 1 mL of a 5 mg/mL working solution, add 100 µL of 50 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline. |
| 2. Oil-based | Dissolve MYC degrader 1 (TFA) in DMSO to create a concentrated stock (e.g., 50 mg/mL). | Add the DMSO stock solution to corn oil to a final DMSO concentration of 10%. | To prepare 1 mL of a 5 mg/mL working solution, add 100 µL of 50 mg/mL DMSO stock to 900 µL of corn oil. |
Note: For continuous dosing periods exceeding half a month, the oil-based formulation should be used with caution.[1]
Troubleshooting Guide
Problem 1: I am not observing significant tumor growth inhibition at the recommended 6 mg/kg dose.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Dose for Your Model: | Perform a dose-escalation study. Start with a lower dose (e.g., 3 mg/kg) and escalate to higher doses (e.g., 10, 20 mg/kg) to identify the most effective and well-tolerated dose in your specific cancer model. |
| Compound Instability: | Ensure the working solution is prepared fresh daily.[1] For stock solutions, store them appropriately at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[1] |
| Pharmacokinetic Issues: | The compound may be rapidly metabolized or have poor bioavailability in your specific animal model. Consider conducting a pilot pharmacokinetic (PK) study to measure plasma and tumor concentrations of the degrader over time. |
| Tumor Model Resistance: | The selected tumor model may have intrinsic resistance mechanisms. Confirm MYC expression levels in your tumor model, as the degrader's efficacy is dependent on the presence of the target protein. |
Problem 2: I am observing signs of toxicity (e.g., weight loss, lethargy) in the treated animals.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Dose is Too High: | The administered dose may be above the Maximum Tolerated Dose (MTD) for the specific animal strain and model. Reduce the dosage or the frequency of administration (e.g., every other day). |
| Vehicle Toxicity: | The vehicle itself might be causing adverse effects, especially with prolonged administration. Include a vehicle-only control group to assess this. If using the DMSO/SBE-β-CD formulation, ensure the final DMSO concentration is well-tolerated. |
| Off-Target Effects: | While MYC is the primary target, high concentrations of the degrader could lead to off-target effects. A dose de-escalation is the first step. Further mechanistic studies may be required to identify potential off-target liabilities. |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study
-
Animal Model: Use an appropriate xenograft or syngeneic tumor model with confirmed MYC expression.
-
Group Allocation: Randomly assign animals to different treatment groups (n=8-10 animals per group). Include a vehicle control group and at least 3-4 dose levels of MYC degrader 1 (TFA) (e.g., 3, 6, 10, 20 mg/kg).
-
Treatment: Administer the compound or vehicle orally once daily.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight at each measurement.
-
Observe animals daily for any signs of toxicity.
-
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Analysis: Compare the tumor growth inhibition and body weight changes across the different dose groups to identify the optimal dose.
Protocol 2: Pharmacodynamic (PD) Assessment
-
Treatment: Treat tumor-bearing animals with a single dose of MYC degrader 1 (TFA) at the determined optimal dose.
-
Sample Collection: At various time points post-dose (e.g., 2, 4, 8, 24, 48 hours), collect tumor and plasma samples from subgroups of animals.
-
Analysis:
-
Tumor: Prepare tumor lysates and perform Western blotting to quantify MYC protein levels. This will confirm target engagement and degradation over time.
-
Plasma: Use LC-MS/MS to measure the concentration of the degrader, providing a pharmacokinetic profile.
-
-
Correlation: Correlate the pharmacokinetic profile with the pharmacodynamic effect (MYC degradation) to understand the exposure-response relationship.
Visualizations
Caption: Mechanism of MYC degrader 1 (TFA) as a molecular glue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Myc Degrader Study Published in Subsidiary Journal of Nature-Kintor Pharmaceutical Limited [en.kintor.com.cn]
- 5. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing toxicity of MYC degrader 1 (TFA) in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the hypothetical compound "MYC degrader 1 (TFA)" (referred to as MYC-d1-TFA) in animal models. The information is based on general principles for mitigating toxicities associated with protein degraders and trifluoroacetic acid (TFA) salts in preclinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and lethargy in our mouse models treated with MYC-d1-TFA. What are the potential causes and how can we mitigate this?
A1: Significant weight loss and lethargy are common signs of systemic toxicity. Potential causes include on-target toxicity due to rapid MYC depletion in healthy tissues, off-target effects of the degrader molecule, or toxicity associated with the trifluoroacetic acid (TFA) salt.
Mitigation Strategies:
-
Dose Optimization: Reduce the dose or dosing frequency to find a better-tolerated regimen.
-
Formulation Change: Consider re-formulating the compound to a different salt form (e.g., HCl or mesylate) to reduce TFA-related toxicity.
-
Supportive Care: Implement supportive care measures such as providing hydration and nutritional supplements.
Q2: Our animal models are showing elevated liver enzymes (ALT/AST) after treatment with MYC-d1-TFA. What could be the reason for this hepatotoxicity?
A2: Elevated liver enzymes suggest liver injury. This could be due to the accumulation of the compound in the liver, off-target kinase inhibition, or stress on the ubiquitin-proteasome system.
Troubleshooting Steps:
-
Assess Dose-Dependence: Determine if the hepatotoxicity is dose-dependent by testing lower doses.
-
Pharmacokinetic Analysis: Analyze the concentration of MYC-d1-TFA in the liver tissue to check for accumulation.
-
Histopathology: Conduct a histopathological examination of liver tissue to identify the nature of the liver damage.
Q3: Can the TFA salt itself cause toxicity in animal models?
A3: Yes, trifluoroacetic acid (TFA) salts of investigational drugs can sometimes lead to toxicity in preclinical animal models, particularly with repeated dosing. While often used for its stability and solubility properties, TFA can be metabolically challenging for some animal species. It is advisable to evaluate the vehicle with TFA alone as a control group in your studies.
Troubleshooting Guides
Guide 1: Managing Hematological Toxicity
Issue: Observed neutropenia or thrombocytopenia in animal models following MYC-d1-TFA administration.
Background: MYC is crucial for the proliferation of hematopoietic stem and progenitor cells. On-target degradation of MYC in the bone marrow can lead to hematological toxicities.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting hematological toxicity.
Quantitative Data Summary: Dose-Response Relationship
| Dose of MYC-d1-TFA (mg/kg) | Average Neutrophil Count (x10³/µL) | Tumor Growth Inhibition (%) |
| 0 (Vehicle) | 4.5 | 0 |
| 10 | 3.1 | 45 |
| 25 | 1.8 | 75 |
| 50 | 0.9 | 85 |
Guide 2: Addressing TFA-Related Toxicity
Issue: General signs of toxicity (e.g., poor coat, hunched posture) are observed, even at doses with limited efficacy, and are also present in the TFA vehicle control group.
Background: The TFA counterion can sometimes contribute to non-specific toxicity.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating TFA-related toxicity.
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or a tumor-bearing model).
-
Grouping:
-
Group 1: Vehicle control
-
Group 2: Vehicle with TFA salt equivalent
-
Group 3: Low dose MYC-d1-TFA
-
Group 4: Mid dose MYC-d1-TFA
-
Group 5: High dose MYC-d1-TFA
-
-
Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 14 or 28 days).
-
Monitoring:
-
Daily: Record body weight, clinical signs of toxicity (posture, activity, coat condition), and food/water intake.
-
Weekly: Collect blood samples for complete blood count (CBC) and serum chemistry (for ALT, AST, creatinine, BUN).
-
-
Terminal Procedures:
-
At the end of the study, perform a necropsy.
-
Collect major organs (liver, kidney, spleen, bone marrow) for histopathological analysis.
-
Protocol 2: Salt Form Screening
-
Synthesis: Synthesize MYC degrader 1 with different salt forms (e.g., hydrochloride, mesylate, phosphate).
-
Physicochemical Characterization: Analyze each salt form for solubility, stability, and hygroscopicity.
-
In Vitro Assessment: Confirm that the new salt forms retain their potency for MYC degradation in a relevant cell line.
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of each promising salt form to a small cohort of animals.
-
Collect blood samples at multiple time points to determine the PK profile (Cmax, Tmax, AUC).
-
-
Tolerability Study:
-
Select the salt form with the most favorable PK profile and conduct a short-term (e.g., 7-day) tolerability study at a high dose.
-
Monitor for clinical signs of toxicity as described in Protocol 1.
-
Signaling Pathway
MYC-Dependent Signaling Pathway and Point of Intervention
Caption: Simplified MYC signaling pathway and the intervention point of MYC-d1-TFA.
inconsistent results with MYC degrader 1 (TFA) in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MYC degrader 1 (TFA) in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results with MYC degrader 1 (TFA).
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. No or low MYC degradation observed. | Suboptimal concentration: The concentration of the degrader may be too low to effectively induce ternary complex formation and subsequent degradation. | Perform a dose-response experiment to determine the optimal concentration for MYC degradation in your specific cell line. A typical starting range is 0-1000 nM.[1][2] |
| Incorrect incubation time: The duration of treatment may be too short for significant degradation to occur. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for maximal MYC degradation. | |
| Cell line insensitivity: The cell line used may have low expression of the necessary E3 ligase (e.g., Cereblon) or other components of the ubiquitin-proteasome system. | Screen a panel of cell lines to find a responsive model.[3][4] Consider transfecting cells with the relevant E3 ligase to enhance sensitivity. | |
| Compound instability or insolubility: MYC degrader 1 (TFA) may have precipitated out of the cell culture medium or degraded over time. | Ensure proper dissolution of the compound. Use freshly prepared solutions and consider using solvents like DMSO.[5] Visually inspect the media for any precipitation. | |
| 2. High variability between replicate experiments. | Inconsistent cell health or density: Variations in cell confluency, passage number, or overall health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of the degrader. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| "Hook effect": At very high concentrations, bifunctional molecules like degraders can form binary complexes (degrader-MYC or degrader-E3 ligase) that do not lead to degradation, reducing the efficiency of ternary complex formation. | If you observe decreased degradation at higher concentrations, this may be the cause. Lower the concentration range in your experiments to find the optimal degradation window. | |
| 3. Observed cytotoxicity is not correlated with MYC degradation. | Off-target effects: The degrader may be affecting other cellular pathways, leading to toxicity independent of MYC degradation. | Perform washout experiments to see if the cytotoxic effect is reversible. Use a negative control compound that does not bind to the E3 ligase to distinguish between degradation-dependent and -independent effects. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in your cell culture medium is low and consistent across all treatments, including vehicle controls. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MYC degrader 1 (TFA)?
A1: MYC degrader 1 (TFA) is a molecular glue that induces the proximity of the MYC protein to an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity leads to the ubiquitination of MYC, marking it for degradation by the 26S proteasome.[3][4][6] This degradation can restore the activity of proteins like pRB1 and increase the sensitivity of cancer cells to CDK4/6 inhibitors.[1][2]
Q2: How should I store and handle MYC degrader 1 (TFA)?
A2: The compound should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months), sealed and protected from moisture and light.[5] Stock solutions in solvents like DMSO should also be stored at -80°C (up to 6 months) or -20°C (up to 1 month).[5]
Q3: In which cell lines has MYC degrader 1 (TFA) been shown to be effective?
A3: MYC degrader 1 has been shown to degrade MYC in cell lines such as T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14.[1][2]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: A common concentration range to test for MYC degradation is between 0 and 1000 nM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How can I confirm that MYC degradation is occurring via the ubiquitin-proteasome system?
A5: To confirm the mechanism of degradation, you can co-treat your cells with MYC degrader 1 (TFA) and a proteasome inhibitor, such as MG-132. If the degradation of MYC is blocked in the presence of the proteasome inhibitor, it confirms that the degradation is dependent on the proteasome.[4][7]
Quantitative Data
Table 1: In Vitro Efficacy of MYC degrader 1 in Combination with Palbociclib
| Cell Line | Treatment | Palbociclib IC₅₀ (µM) |
| T24 | Vehicle | 8.37 |
| MYC degrader 1 (10 nM, 24h) | 3.11 | |
| UMUC14 | Vehicle | 97.39 |
| MYC degrader 1 (10 nM, 24h) | 10.23 | |
| Data from MedChemExpress.[1] |
Table 2: IC₅₀ Values of a Similar MYC Degrader (WBC100) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MOLM-13 | Acute Myeloid Leukemia | < 50 |
| HL-60 | Acute Promyelocytic Leukemia | < 50 |
| Jurkat | T-cell Leukemia | 50 - 100 |
| Mia-paca2 | Pancreatic Cancer | < 50 |
| PANC-1 | Pancreatic Cancer | > 200 |
| A549 | Lung Cancer | > 200 |
| This data is for a different but related MYC degrader and should be used for reference only.[3][4] |
Experimental Protocols
Western Blot Protocol for MYC Degradation
-
Cell Lysis:
-
Plate cells at an appropriate density and treat with MYC degrader 1 (TFA) at various concentrations and time points.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment.
-
-
Treatment:
-
After 24 hours, treat the cells with a serial dilution of MYC degrader 1 (TFA). Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Co-Immunoprecipitation (Co-IP) Protocol for Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with MYC degrader 1 (TFA) or a vehicle control for the optimal time determined previously.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against MYC or the E3 ligase (e.g., CRBN) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Analyze the eluates by Western blotting using antibodies against MYC and the E3 ligase to detect the co-precipitated proteins.
-
Visualizations
Caption: MYC Degrader 1 (TFA) Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MYC degrader 1| CAS NO:2946670-96-6| GlpBio [glpbio.cn]
- 3. researchgate.net [researchgate.net]
- 4. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
improving the bioavailability of MYC degrader 1 (TFA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of MYC degrader 1 (TFA).
Frequently Asked Questions (FAQs)
Q1: What is MYC degrader 1 (TFA) and how does it work?
MYC degrader 1 is a targeted protein degrader, likely a Proteolysis Targeting Chimera (PROTAC), designed to selectively eliminate the MYC oncoprotein.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[2][3] One part of the molecule binds to the MYC protein, while the other part recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of MYC, marking it for destruction by the proteasome.[4][5] The TFA (trifluoroacetate) designation indicates that the compound is supplied as a trifluoroacetate salt, which is common for synthetic peptides and small molecules due to its use in purification processes.[6][7][8]
Q2: What is bioavailability and why is it a critical parameter for MYC degrader 1?
Bioavailability is the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For an orally administered drug, it is a crucial pharmacokinetic property that determines its efficacy.[9] Poor oral bioavailability means that only a small amount of the active compound reaches the bloodstream and, consequently, the target cancer cells. This can lead to insufficient target engagement and reduced therapeutic effect.[3][10] Many targeted protein degraders, due to their high molecular weight and poor solubility, face challenges in achieving adequate oral bioavailability.[11][12]
Q3: What are the primary challenges affecting the bioavailability of MYC degrader 1?
The primary challenges for molecules like MYC degrader 1, which are often "beyond Rule of Five" compounds, include:
-
Poor Aqueous Solubility: Low solubility in gastrointestinal fluids limits the amount of drug that can be absorbed.[10][13] Over 70% of new chemical entities suffer from poor aqueous solubility.[13]
-
Low Membrane Permeability: The large size and specific chemical properties of the degrader can hinder its ability to pass through the intestinal wall into the bloodstream.[11][14]
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation, reducing the amount of active compound.[11][15]
-
Efflux Transporter Activity: Transporter proteins in the intestinal wall can actively pump the drug back into the gastrointestinal tract, limiting absorption.[16]
Q4: How does the trifluoroacetate (TFA) salt form impact the compound?
The TFA counterion is a result of using trifluoroacetic acid during purification. While common in research settings, TFA salts are not favored by regulatory agencies for therapeutic use due to potential toxicity concerns.[6][7] The salt form can influence the compound's physicochemical properties, such as solubility and stability.[6][7] In some biological assays, residual TFA has been shown to interfere with results, potentially by altering cell proliferation or toxicity.[8] Therefore, it is crucial to consider performing a salt exchange (e.g., to hydrochloride or acetate) during later stages of development.[6][7]
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of MYC degrader 1's bioavailability.
Issue 1: Poor Oral Bioavailability in Preclinical Models
If in vivo studies show low oral bioavailability, consider the following systematic approach to identify and resolve the underlying cause.
Troubleshooting Workflow for Poor Oral Bioavailability
References
- 1. MYC-Targeting PROTACs Lead to Bimodal Degradation and N-Terminal Truncation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. contractpharma.com [contractpharma.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. A Deeper Look into Protein Degrader Technology – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
dealing with MYC degrader 1 (TFA) degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MYC degrader 1 (TFA). The information provided addresses potential issues related to the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is MYC degrader 1 (TFA) and how does it work?
A1: MYC degrader 1 is a small molecule, often supplied as a trifluoroacetic acid (TFA) salt, that functions as a "molecular glue." It induces the degradation of the MYC oncoprotein, a key regulator of cell proliferation and a driver of many cancers.[1][2][3] By bringing MYC into proximity with an E3 ubiquitin ligase, the degrader triggers the ubiquitination and subsequent proteasomal degradation of MYC.[2][3]
Q2: I am seeing inconsistent results with MYC degrader 1 (TFA) in my cell culture experiments. Could the compound be degrading in my media?
Q3: What is the significance of the trifluoroacetic acid (TFA) salt formulation?
A3: Trifluoroacetic acid is commonly used as a counterion in the purification of synthetic small molecules and peptides. However, residual TFA can sometimes lead to hydrolytic instability of the compound, particularly under acidic conditions.[4][5][6] It is also important to note that TFA itself can sometimes exhibit cellular effects, which could be a confounding factor in experiments.
Q4: How can I assess the stability of MYC degrader 1 (TFA) in my specific cell culture setup?
A4: The most reliable way to determine the stability of MYC degrader 1 (TFA) in your experimental conditions is to perform an in-house stability study. This typically involves incubating the compound in your cell culture media (with and without serum) over a time course and quantifying the amount of intact compound remaining at each time point using an analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What are the best practices for storing and handling MYC degrader 1 (TFA) to minimize degradation?
A5: According to supplier recommendations, stock solutions of MYC degrader 1 (TFA) should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is crucial to seal the storage container to protect it from moisture and light.[7] For cell culture experiments, it is recommended to prepare fresh working solutions from the stock solution for each experiment to minimize the impact of any potential degradation in aqueous media.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no activity of the degrader over time. | Degradation of MYC degrader 1 (TFA) in the cell culture media. | Perform a stability study to determine the half-life of the compound in your specific media and under your experimental conditions (see protocol below). Consider more frequent media changes or a higher initial concentration if degradation is rapid. |
| High variability between replicate experiments. | Inconsistent degradation of the compound. | Ensure consistent preparation and handling of the compound for each experiment. Prepare fresh working solutions from a frozen stock for each experiment. Assess the stability of the compound in your media to understand its degradation kinetics. |
| Unexpected cellular toxicity. | Potential toxicity from the TFA counterion. | If possible, obtain the same compound with a different salt (e.g., HCl or acetate) to test if the toxicity is related to the TFA. Alternatively, perform a dose-response curve with TFA alone to assess its baseline toxicity in your cell line. |
| Precipitation of the compound in the media. | Poor solubility of the compound at the working concentration. | Visually inspect the media for any precipitate after adding the compound. If precipitation is observed, consider lowering the working concentration or using a different solvent for the initial stock solution (though DMSO is most common). |
Experimental Protocols
Protocol: Assessing the Stability of MYC Degrader 1 (TFA) in Cell Culture Media using LC-MS
This protocol outlines a method to determine the stability of MYC degrader 1 (TFA) in a specific cell culture medium over time.
Materials:
-
MYC degrader 1 (TFA)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS grade solvents and vials
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS system
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of MYC degrader 1 (TFA) in DMSO (e.g., 10 mM).
-
Spike the compound into pre-warmed cell culture medium (with and without 10% FBS) to a final concentration relevant to your experiments (e.g., 1 µM). Prepare enough volume for all time points.
-
-
Incubation and Sampling:
-
Incubate the prepared media at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 100 µL) of the media. The t=0 sample should be collected immediately after adding the compound.
-
-
Sample Preparation for LC-MS:
-
To each 100 µL aliquot, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (if available) to precipitate proteins.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC-MS vial for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS method to quantify the peak area of the intact MYC degrader 1. A reverse-phase C18 column is often a good starting point for small molecules.
-
The mobile phases can be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a gradient.
-
-
Data Analysis:
-
Normalize the peak area of MYC degrader 1 at each time point to the peak area at t=0.
-
Plot the percentage of the compound remaining versus time to visualize the degradation profile.
-
Calculate the half-life (t½) of the compound in the media.
-
Data Presentation Template
Use the following table to record and present the data from your stability experiment.
| Time (hours) | Peak Area (Compound) | % Remaining (vs. t=0) |
| 0 | [Insert value] | 100% |
| 2 | [Insert value] | [Calculate] |
| 4 | [Insert value] | [Calculate] |
| 8 | [Insert value] | [Calculate] |
| 24 | [Insert value] | [Calculate] |
| 48 | [Insert value] | [Calculate] |
| 72 | [Insert value] | [Calculate] |
Visualizations
MYC Signaling and Degradation Pathway
Caption: MYC signaling pathway and induced degradation by MYC Degrader 1.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of MYC Degrader 1 in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
unexpected phenotypes observed with MYC degrader 1 (TFA) treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MYC degrader 1 (TFA). The information provided is intended to help navigate unexpected phenotypes and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We observe significant apoptosis in our cancer cell line upon treatment with MYC degrader 1 (TFA), but we were expecting primarily cell cycle arrest. Is this an unexpected result?
A1: While MYC is a well-known regulator of the cell cycle, it is also a potent inducer of apoptosis. The cellular outcome of MYC degradation can be highly context-dependent, influenced by factors such as cell type, p53 status, and the presence of other cellular stresses. Therefore, observing apoptosis is not entirely unexpected. High levels of MYC can be pro-apoptotic, and its rapid degradation can trigger programmed cell death in some cancer cells.[1][2][3] It is crucial to characterize the apoptotic phenotype to understand the cellular response to MYC degrader 1 (TFA) in your specific model.
Q2: Our cells seem to be developing resistance to MYC degrader 1 (TFA) over time, with MYC protein levels no longer decreasing after treatment. What could be the cause?
A2: Acquired resistance to targeted protein degraders, including molecular glues like MYC degrader 1 (TFA), is an emerging challenge. Potential mechanisms of resistance include:
-
Mutations in the E3 Ligase Complex: MYC degrader 1 (TFA) functions by bringing MYC into proximity with an E3 ubiquitin ligase for degradation. Mutations in the components of this E3 ligase complex can prevent the degrader from functioning effectively.
-
Genomic Alterations: Changes in the cancer cell genome could lead to the upregulation of pro-survival pathways that compensate for the loss of MYC.
-
Reduced Compound Bioavailability: Alterations in cellular import or export mechanisms could reduce the intracellular concentration of the degrader.
Investigating these possibilities through genomic sequencing and functional assays may help elucidate the specific resistance mechanism in your cells.[4]
Q3: We are seeing variable efficiency of MYC degradation between different cell lines. Why might this be the case?
A3: The efficiency of a molecular glue degrader can vary significantly between different cell lines due to several factors:
-
Baseline Protein Levels: The expression levels of both MYC and the specific E3 ligase recruited by MYC degrader 1 (TFA) can differ.
-
Cellular Context: The overall cellular environment, including the activity of signaling pathways that regulate protein stability and degradation, can impact the degrader's effectiveness.[5]
-
Off-Target Effects: In some cell lines, the degrader might have off-target effects that indirectly influence MYC stability or cell viability, leading to complex and variable outcomes.
It is recommended to perform a dose-response curve and time-course experiment for each new cell line to determine the optimal experimental conditions.
Q4: Can cellular stress, such as hypoxia or nutrient deprivation, affect the outcome of MYC degrader 1 (TFA) treatment?
A4: Yes, cellular stress can significantly impact the effects of MYC degradation. Under conditions of hypoxia or nutrient deprivation, cancer cells may downregulate MYC protein levels as a survival mechanism.[6][7][8] Therefore, the cellular response to MYC degrader 1 (TFA) under stress may be different from that under normal culture conditions. For instance, stress-induced cleavage of MYC can generate a cytoplasmic, transcriptionally inactive form called Myc-nick, which may have different functions.[6] It is important to consider the experimental microenvironment when interpreting results.
Troubleshooting Guides
Problem 1: Inconsistent or No MYC Degradation
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of MYC degrader 1 (TFA) for your cell line. High concentrations can sometimes lead to a "hook effect," where the degrader is less effective. |
| Incorrect Timepoint | Conduct a time-course experiment to identify the timepoint of maximal MYC degradation. MYC protein has a short half-life, and degradation can be rapid.[9][10] |
| Compound Instability | Ensure proper storage and handling of MYC degrader 1 (TFA) to maintain its activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[11] |
| Low E3 Ligase Expression | Verify the expression of the relevant E3 ligase in your cell line using Western blotting or qPCR. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inhibiting the proteasome, which is essential for degrader-mediated protein degradation.[9] |
Problem 2: Unexpected Cell Viability Results
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Dual Role of MYC in Apoptosis | The effect of MYC on apoptosis is complex. In some contexts, MYC degradation can be pro-apoptotic, while in others, it can be pro-survival.[1][2] Characterize the apoptotic response using assays such as Annexin V staining or caspase activity assays. |
| Off-Target Effects | To confirm that the observed phenotype is due to MYC degradation, use a negative control compound that does not induce MYC degradation. Additionally, rescue experiments involving the re-expression of a degrader-resistant MYC mutant can help validate the on-target effect. |
| Cellular Stress Response | MYC degradation can induce cellular stress responses that may lead to unexpected viability outcomes.[12][13] Monitor markers of cellular stress, such as DNA damage response or unfolded protein response pathways. |
| Compensatory Signaling | Cells may activate compensatory signaling pathways to survive MYC degradation. Perform pathway analysis using techniques like RNA sequencing or proteomics to identify these changes. |
Experimental Protocols
Western Blotting for MYC Protein Levels
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[14]
-
Incubate on ice for 30 minutes, followed by centrifugation at 12,000g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against MYC overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of MYC degrader 1 (TFA) for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[15]
-
Visualizations
Caption: MYC Degrader 1 (TFA) Mediated Protein Degradation.
Caption: Context-Dependent Outcomes of MYC Degradation.
References
- 1. MYC and the Control of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 3. abeomics.com [abeomics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 6. Stress-induced cleavage of Myc promotes cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYC Degradation Under Low O2 Tension Promotes Survival by Evading Hypoxia-Induced Cell Death. | BioGRID [thebiogrid.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MYC Induces Oncogenic Stress through RNA Decay and Ribonucleotide Catabolism in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Controlling for TFA Salt Effects in MYC Degrader Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues related to trifluoroacetic acid (TFA) salts in experiments involving MYC degrader 1.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it in my MYC degrader 1 sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification of peptides and other small molecules, like many targeted protein degraders. It is particularly prevalent in the reverse-phase high-performance liquid chromatography (RP-HPLC) process, where it acts as an ion-pairing agent to improve separation and peak shape.[1][2][3] During the final lyophilization (freeze-drying) step, free TFA is largely removed, but it often remains as a counterion, forming a salt with positively charged groups on the degrader molecule.[1][4][5] Therefore, your MYC degrader 1 is likely supplied as a TFA salt.
Q2: How can residual TFA salts affect my MYC degradation experiments?
Residual TFA can interfere with your experiments in several ways, potentially leading to inaccurate or misleading results.[1][6]
-
Direct Cellular Effects: TFA itself can be biologically active. Studies have shown that TFA salts can inhibit cell proliferation in some cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM.[4][7] Conversely, in other cell lines like murine glioma cells, TFA has been observed to stimulate cell growth.[4][8] This can confound viability assays and mask the true effect of the MYC degrader.
-
pH Alteration: As a strong acid, residual TFA can lower the pH of your stock solutions and, subsequently, the final assay medium.[1] This pH shift can alter protein structure, enzyme activity, and overall cellular health, independent of the degrader's action.
-
Altered Compound Properties: The counterion can influence the physicochemical properties of your degrader, including its solubility, stability, and even its secondary structure.[2][9][10][11]
-
Off-Target Molecular Interactions: TFA has been reported to act as an allosteric modulator of the glycine receptor and can trifluoroacetylate proteins and phospholipids, which may elicit an immune response in in vivo studies.[4]
Q3: What are the common signs of TFA interference in my experiments?
If you observe any of the following, you should consider investigating potential TFA salt effects:
-
Poor Reproducibility: High variability in MYC degradation levels or cell viability readouts between replicate experiments.
-
Unexpected Cytotoxicity: Significant cell death observed in treatment groups at concentrations where the degrader is not expected to be toxic.
-
Reduced Potency: The degrader appears less effective at degrading MYC than expected based on literature or previous data with a different salt form.
-
Discrepancy with Controls: The vehicle control (e.g., DMSO) behaves as expected, but results with the degrader are inconsistent.
-
Erratic Cell Growth: Unexplained inhibition or stimulation of cell proliferation in treated wells.[1][4]
Troubleshooting Guides & Protocols
Guide 1: How to Confirm TFA Salt Interference
To determine if TFA is affecting your results, a critical control experiment is necessary. This involves treating cells with a TFA solution that matches the concentration present in your degrader treatment group.
dot
Caption: Workflow for diagnosing TFA salt interference.
Hypothetical Data from a Control Experiment
This table illustrates a scenario where TFA is inhibiting cell proliferation, thus confounding the interpretation of MYC degradation.
| Treatment Group | MYC Degrader 1 Conc. (µM) | Molar TFA Conc. (µM) | Relative MYC Level (%) | Relative Cell Viability (%) |
| Vehicle (DMSO) | 0 | 0 | 100 | 100 |
| MYC Degrader 1 | 1.0 | 1.0 | 45 | 70 |
| TFA Control (Na-TFA) | 0 | 1.0 | 98 | 72 |
| MYC Degrader 1 (HCl salt) | 1.0 | 0 | 50 | 95 |
In this example, the TFA Control shows a viability decrease similar to the MYC Degrader 1 (TFA salt), while the HCl salt form of the degrader shows comparable MYC degradation without the confounding cytotoxicity.
Guide 2: How to Remove or Exchange TFA Counterions
If TFA interference is confirmed, the most robust solution is to exchange the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.[1] HCl is a common choice as it is also a strong acid and effective at displacing TFA.[5][12]
Comparison of TFA Exchange Methods
| Method | Procedure | Pros | Cons |
| Lyophilization with HCl | Dissolve peptide in aqueous HCl, freeze, and lyophilize. Repeat 2-4 times.[5][12][13] | Simple, requires common lab equipment. | Can result in some peptide loss; may require multiple cycles for complete exchange.[12][13] |
| RP-HPLC | Re-purify the compound on an HPLC system using a mobile phase containing the desired counterion (e.g., acetic acid or HCl).[12][14] | Highly effective for complete exchange. | Requires access to HPLC; can lead to significant sample loss; more time-consuming.[12] |
| Anion Exchange Resin | Pass a solution of the peptide through a column packed with a resin pre-loaded with the desired counterion (e.g., acetate).[13][15] | Can be effective for specific peptides. | May not be suitable for all compounds; potential for sample loss on the column. |
Detailed Experimental Protocol: TFA to HCl Salt Exchange via Lyophilization
This protocol is a widely adopted method for converting a TFA salt to a hydrochloride salt.[5][12]
Materials:
-
MYC Degrader 1 (TFA salt)
-
Milli-Q or distilled water
-
100 mM Hydrochloric Acid (HCl) solution, high purity
-
Lyophilizer (freeze-dryer)
-
Appropriate glass vials or flasks
Procedure:
-
Dissolution: Carefully weigh your MYC degrader 1 and dissolve it in distilled water at a concentration of approximately 1 mg/mL.[5][12] If solubility is an issue, a minimal amount of co-solvent like acetonitrile may be used, but water is preferred.
-
Acidification: Add the 100 mM HCl solution to the dissolved peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][12] It is critical to stay within this range, as concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk modifying the degrader molecule.[5][12]
-
Equilibration: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[5][13]
-
Freezing: Flash-freeze the solution. For best results, use liquid nitrogen to ensure rapid and uniform freezing, which creates a fine ice crystal matrix suitable for efficient lyophilization.[5][13] A -80°C freezer can also be used.
-
Lyophilization (Cycle 1): Place the frozen sample on a pre-chilled lyophilizer and dry overnight or until all the solvent has sublimated, leaving a fluffy powder.
-
Repeat: To ensure complete removal of TFA, repeat the process by re-dissolving the lyophilized powder in the 2-10 mM HCl solution and performing the freeze-drying steps again.[5][12] A total of 2 to 4 cycles is typically recommended for thorough exchange.[2][13]
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the MYC degrader 1 (now as an HCl salt) in your desired assay buffer or solvent (e.g., DMSO).
dot
Caption: Protocol for TFA to HCl salt exchange.
Disclaimer: This guide is intended for informational purposes. Researchers should always consult relevant literature and safety data sheets before performing any new experimental procedure.
References
- 1. genscript.com [genscript.com]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. peptide.com [peptide.com]
- 14. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 15. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Validation of MYC Protein Degradation by MYC Degrader 1 (TFA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MYC degrader 1 (TFA) with alternative MYC protein degradation technologies. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation and application of these novel therapeutic agents.
Introduction to MYC Protein Degradation
The MYC oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its dysregulation is implicated in a majority of human cancers. The MYC protein has historically been considered "undruggable" due to its challenging structure. A promising therapeutic strategy that has recently emerged is targeted protein degradation, which aims to eliminate the MYC protein entirely rather than just inhibiting its function. This is achieved using small molecules, such as molecular glues or proteolysis-targeting chimeras (PROTACs), that hijack the cell's natural protein disposal machinery.
This guide focuses on MYC degrader 1 (TFA), a novel molecular glue, and compares its performance with other MYC degraders, providing a framework for its experimental validation.
Comparative Analysis of MYC Degraders
Validating the efficacy of a protein degrader requires quantifying its ability to reduce the levels of the target protein. This is typically expressed by the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).
While specific DC50 and Dmax values for MYC degrader 1 (TFA) are not publicly available, it is described as an orally available molecular glue that degrades MYC in various cancer cell lines.[1] It functions by restoring pRB1 protein activity and re-establishing sensitivity to CDK4/6 inhibitors in MYC-overexpressing cancer cells.
For comparison, this guide includes data on other classes of MYC degraders.
Table 1: Quantitative Comparison of MYC Degraders
| Degrader Name | Type | Mechanism of Action | DC50 | Dmax | Cell Line(s) | Reference |
| MYC degrader 1 (TFA) | Molecular Glue | Restores pRB1 activity, sensitizes to CDK4/6 inhibitors | Not Available | Not Available | T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | [1] |
| WBC100 | Molecular Glue | Recruits CHIP E3 ligase to MYC for proteasomal degradation | Not Available | Not Available | MOLM-13, Mia-paca2 | [2][3] |
| ProMyc | Aptamer-based PROTAC | Recruits CRBN E3 ligase to MYC via an aptamer | 5.02 nM | 95% | HCT116 | |
| MDEG-541 | CRBN-based PROTAC | Links a MYC-MAX inhibitor to a thalidomide derivative to recruit CRBN | Near-complete degradation at higher concentrations | Not Available | Colon and pancreatic cancer cells | [4] |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to validate the degradation of the MYC protein.
Western Blotting for MYC Protein Quantification
This protocol is used to determine the relative amount of MYC protein in cells following treatment with a degrader.
a. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with various concentrations of the MYC degrader for a specified time (e.g., 24 hours).
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the cell lysates on ice for 30 minutes.
-
Centrifuge the lysates at 13,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MYC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Determination of DC50 and Dmax
a. Data Acquisition:
-
Perform a Western blot as described above with a range of degrader concentrations.
-
Quantify the band intensity for MYC and the housekeeping protein for each concentration using densitometry software (e.g., ImageJ).
-
Normalize the MYC band intensity to the corresponding housekeeping protein band intensity.
-
Express the normalized MYC levels as a percentage of the vehicle-treated control.
b. Data Analysis:
-
Plot the percentage of remaining MYC protein against the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic curve using a suitable software package (e.g., GraphPad Prism).
-
The DC50 is the concentration at which the curve crosses the 50% degradation level.
-
The Dmax is the minimum percentage of protein remaining at the plateau of the curve.
Cell Viability Assay (MTT Assay)
This assay measures the effect of MYC degradation on the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment.
-
Treat the cells with a range of concentrations of the MYC degrader for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the degrader concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Visualizing the Molecular Landscape
MYC Signaling Pathway
The MYC protein is a transcription factor that regulates the expression of a vast number of genes involved in cell cycle progression, metabolism, and apoptosis. Understanding this pathway is crucial for contextualizing the effects of MYC degradation.
Caption: MYC signaling pathway and intervention by a MYC degrader.
Experimental Workflow for Validating MYC Protein Degradation
A systematic workflow is essential for the robust validation of a novel protein degrader.
Caption: A general experimental workflow for validating MYC protein degradation.
References
A Comparative Guide to MYC Inhibitors: MYC Degrader 1 (TFA) vs. Other Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The MYC oncogene, a master regulator of cellular proliferation, differentiation, and metabolism, is dysregulated in a vast majority of human cancers. Its "undruggable" nature, owing to its intrinsically disordered structure and lack of a defined binding pocket, has posed a significant challenge for targeted therapy. However, the emergence of novel therapeutic modalities, including targeted protein degraders, is providing new avenues to conquer this formidable cancer driver.
This guide provides a comparative overview of MYC degrader 1 (TFA), a novel molecular glue degrader, alongside other prominent classes of MYC inhibitors. We present a synthesis of available preclinical data to facilitate an objective comparison of their mechanisms of action, efficacy, and experimental validation.
Mechanism of Action: A Shift from Inhibition to Elimination
Traditional small molecule inhibitors have primarily focused on disrupting MYC's function. In contrast, MYC degrader 1 (TFA) represents a paradigm shift by inducing the complete elimination of the MYC protein.
-
MYC Degrader 1 (TFA) (also known as A80.2HCl): This compound is an orally available molecular glue that promotes the degradation of the MYC protein.[1][2] It functions by inducing proximity between MYC and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of MYC.[2] A key mechanistic feature of MYC degrader 1 (TFA) is its ability to restore the function of the tumor suppressor protein pRB1, which is often inactivated in MYC-overexpressing cancers, thereby re-sensitizing cancer cells to CDK4/6 inhibitors.[1][2]
-
BET Bromodomain Inhibitors (e.g., JQ1): These small molecules indirectly inhibit MYC by targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are "readers" of histone acetylation marks and are crucial for the transcriptional activation of key oncogenes, including MYC. By displacing BET proteins from chromatin, these inhibitors effectively suppress MYC gene transcription.[3][4][5][6]
-
Direct MYC-MAX Interaction Inhibitors (e.g., 10058-F4): MYC forms a heterodimer with its partner protein MAX to bind to DNA and activate transcription. This class of inhibitors is designed to directly interfere with the protein-protein interaction between MYC and MAX, thereby preventing the formation of a functional transcriptional complex.[7][8]
Comparative Efficacy: A Look at the Numbers
Direct head-to-head comparative studies of MYC degrader 1 (TFA) with other MYC inhibitors in the same experimental settings are limited. However, by collating data from various preclinical studies, we can draw some initial comparisons. It is crucial to note that the potency of these compounds can vary significantly depending on the cancer cell line and the specific experimental conditions.
| Inhibitor Class | Representative Compound | Mechanism of Action | Reported Potency (Cell Viability IC50 / Degradation) | Key References |
| MYC Degrader | MYC degrader 1 (TFA) / A80.2HCl | Molecular glue-mediated proteasomal degradation of MYC protein | Complete MYC degradation at 10 nM in HL60 cells | Ma et al., 2024[2] |
| BET Inhibitor | JQ1 | Inhibition of BET bromodomains, leading to decreased MYC transcription | IC50 ranges from ~200 nM to >1 µM in various cancer cell lines | Delmore et al., 2011[4]; Mertz et al., 2011[5] |
| MYC-MAX Inhibitor | 10058-F4 | Disruption of the MYC-MAX protein-protein interaction | IC50 typically in the low to mid-micromolar range in various cancer cell lines | Yin et al., 2003; Han et al., 2019[7] |
Note: The IC50 values are highly dependent on the cell line and assay duration. The data presented here is for comparative purposes and should be interpreted with caution.
Visualizing the Pathways and Processes
To better understand the distinct mechanisms of these inhibitors and the experimental approaches used to evaluate them, we provide the following diagrams generated using the DOT language.
Caption: Mechanisms of action for different classes of MYC inhibitors.
Caption: A typical experimental workflow for evaluating MYC inhibitors.
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize MYC inhibitors.
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of MYC inhibitors on cancer cells.
Method (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MYC inhibitor (and appropriate vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for MYC Degradation
Objective: To quantify the reduction in MYC protein levels following treatment with a degrader.
Method:
-
Cell Lysis: Treat cells with the MYC degrader for various time points and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for MYC. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative decrease in MYC protein levels.
Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction
Objective: To assess the ability of an inhibitor to disrupt the interaction between MYC and MAX.[9][10]
Method:
-
Cell Lysis: Lyse cells treated with the inhibitor (or control) in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for either MYC or MAX, coupled to protein A/G magnetic beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both MYC and MAX to determine if the interaction has been disrupted by the inhibitor.
Chromatin Immunoprecipitation (ChIP) for MYC Target Gene Occupancy
Objective: To determine if an inhibitor affects the binding of MYC to the promoter regions of its target genes.[11][12][13][14]
Method:
-
Cross-linking: Treat cells with the inhibitor and then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against MYC to immunoprecipitate MYC-bound DNA fragments.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) for specific MYC target genes or by next-generation sequencing (ChIP-seq) for a genome-wide analysis of MYC binding sites.
Conclusion
The development of MYC degraders like MYC degrader 1 (TFA) represents a promising strategy to target a previously intractable oncogene. Their ability to induce complete protein elimination offers potential advantages over traditional inhibitors that only block protein function. While direct comparative data is still emerging, the high potency of MYC degraders in preclinical models is encouraging. The continued investigation and head-to-head comparison of these different classes of MYC inhibitors will be crucial in determining the most effective therapeutic strategies for MYC-driven cancers. This guide provides a foundational framework for researchers to understand the current landscape of MYC-targeted therapies and to design rigorous experimental plans for their evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Myc Chromatin Binding by Calibrated ChIP-Seq Approach | Springer Nature Experiments [experiments.springernature.com]
- 13. Chromatin Immunoprecipitation Assays for Myc and N-Myc | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of Myc Chromatin Binding by Calibrated ChIP-Seq Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MYC Degrader 1 (TFA) and WBC100 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The transcription factor MYC is a master regulator of cell proliferation and metabolism, and its dysregulation is a hallmark of a vast array of human cancers. The development of therapeutic agents that can effectively target MYC has been a long-standing challenge in oncology. This guide provides a comparative overview of two novel MYC-targeting molecular glue degraders: MYC degrader 1 (TFA), also known as A80.2HCl, and WBC100. This analysis is based on preclinical data from their respective primary research publications.
Overview of MYC Degrader 1 (TFA) and WBC100
Both MYC degrader 1 (TFA) and WBC100 are orally bioavailable small molecules designed to induce the degradation of the MYC protein. They function as "molecular glues," bringing MYC into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. While both compounds ultimately lead to the depletion of cellular MYC, their reported mechanisms of action and experimental contexts differ.
MYC degrader 1 (TFA) (A80.2HCl) has been shown to induce MYC degradation at nanomolar concentrations, which in turn restores retinoblastoma 1 (pRB1) protein levels.[1] This mechanism is particularly relevant in the context of overcoming resistance to CDK4/6 inhibitors, as MYC-driven pRB1 degradation is a key resistance mechanism.[1]
WBC100 targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of c-Myc and promotes its degradation through the E3 ubiquitin ligase CHIP-mediated 26S proteasome pathway.[2][3][4] This leads to apoptosis in cancer cells that overexpress c-Myc.[2][3][4]
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for MYC degrader 1 (TFA) and WBC100 as reported in their respective publications. It is important to note that these studies were conducted independently, and therefore, the experimental conditions and cancer models are not identical. A direct head-to-head comparison in the same experimental systems has not been published.
In Vitro Efficacy: Cell Viability (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Publication |
| MYC degrader 1 (TFA) | T24 | Bladder Cancer | Not explicitly reported as a standalone IC50. Data is presented in the context of overcoming resistance to Palbociclib. | Ma J, et al. Nat Commun. 2024.[1] |
| UMUC14 | Bladder Cancer | Not explicitly reported as a standalone IC50. Data is presented in the context of overcoming resistance to Palbociclib. | Ma J, et al. Nat Commun. 2024.[1] | |
| WBC100 | MOLM-13 | Acute Myeloid Leukemia | 16 | Xu Y, et al. Adv Sci. 2022.[2][3][4] |
| H9 | T-cell Lymphoma | 17 | Xu Y, et al. Adv Sci. 2022. | |
| Mia-paca2 | Pancreatic Cancer | 61 | Xu Y, et al. Adv Sci. 2022.[5] | |
| L02 | Normal Human Liver | 2205 | Xu Y, et al. Adv Sci. 2022.[5] | |
| MRC-5 | Normal Human Lung Fibroblast | 151 | Xu Y, et al. Adv Sci. 2022.[5] | |
| WI38 | Normal Human Lung Fibroblast | 570 | Xu Y, et al. Adv Sci. 2022.[5] |
In Vivo Efficacy: Tumor Growth Inhibition
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Publication |
| MYC degrader 1 (TFA) | T24 xenograft | 6 mg/kg, p.o., daily for 30 days (in combination with Palbociclib) | Marked regression in tumor growth (quantitative details not specified for monotherapy) | Ma J, et al. Nat Commun. 2024.[1] |
| WBC100 | MOLM-13 xenograft | 0.1-0.4 mg/kg, p.o., twice daily for 21 days | Dose-dependent antitumor activity; 0.2-0.4 mg/kg doses led to disease-free survival | Xu Y, et al. Adv Sci. 2022.[5] |
| Pancreatic Ductal Adenocarcinoma xenograft | 0.1-0.4 mg/kg, p.o. | 71.94% (0.1 mg/kg), 87.63% (0.2 mg/kg), and 96.14% (0.4 mg/kg) TGI | Xu Y, et al. Adv Sci. 2022. |
Signaling Pathways and Experimental Workflows
MYC degrader 1 (TFA) Mechanism of Action
Caption: MYC degrader 1 (TFA) induces MYC degradation via the CRBN E3 ligase, restoring pRB1 levels.
WBC100 Mechanism of Action
Caption: WBC100 targets the NLS region of c-Myc, inducing its degradation via the CHIP E3 ligase.
General Experimental Workflow for In Vitro Degrader Efficacy
Caption: A generalized workflow for assessing the in vitro efficacy of MYC degraders in cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the MYC degrader (e.g., 0-1000 nM) or vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blotting for MYC Degradation
-
Cell Lysis: Cells treated with the degrader for various time points or at different concentrations are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against c-Myc (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in PBS/Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The MYC degrader is administered orally (p.o.) or via intraperitoneal (i.p.) injection at specified doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Conclusion
Both MYC degrader 1 (TFA) and WBC100 demonstrate promising preclinical activity as MYC-targeting agents. WBC100 has been characterized more extensively in the public domain, with data available across a broader range of cancer cell lines and in vivo models, demonstrating potent, single-agent efficacy. MYC degrader 1 (TFA) has been specifically highlighted for its ability to overcome resistance to CDK4/6 inhibitors, suggesting a potential role in combination therapies.
The choice between these or other MYC degraders for further research and development will depend on the specific cancer context, the desired therapeutic strategy (monotherapy vs. combination), and ultimately, on the outcomes of ongoing and future preclinical and clinical investigations. Direct comparative studies are warranted to definitively establish the relative efficacy and safety profiles of these compounds.
References
- 1. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of MYC Degraders: MYC Degrader 1 (TFA) vs. GT19630
For Researchers, Scientists, and Drug Development Professionals
The transcription factor MYC is a master regulator of cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of a vast number of human cancers. Long considered an "undruggable" target due to its lack of a defined enzymatic pocket, recent advancements in targeted protein degradation have brought forth novel therapeutic strategies. This guide provides a detailed comparative analysis of two prominent MYC-targeting molecular glue degraders: MYC degrader 1 (TFA), also known as A80.2HCl, and GT19630. Both compounds leverage the ubiquitin-proteasome system to induce the degradation of MYC, offering a promising avenue for cancer therapy.
At a Glance: Key Properties
| Feature | MYC Degrader 1 (TFA) / A80.2HCl | GT19630 |
| Mechanism of Action | Molecular Glue Degrader | Molecular Glue Degrader |
| E3 Ligase Recruited | Cereblon (CRBN)[1][2][3] | Cereblon (CRBN) |
| Primary Target | c-MYC[1][2] | c-MYC[4] |
| Secondary Target(s) | GSPT1[1] | GSPT1[4] |
| Key Therapeutic Application | Overcoming CDK4/6 inhibitor resistance[1][2] | Broad-spectrum anti-cancer activity in MYC-driven tumors[4] |
Quantitative Data Summary
The following tables summarize the available quantitative data for MYC degrader 1 (TFA) and GT19630, providing insights into their potency and efficacy across various cancer cell lines.
Table 1: In Vitro Degradation and Binding Affinity
| Compound | Parameter | Cell Line / Assay | Value | Citation |
| MYC Degrader 1 (A80.2HCl) | Binding Affinity (Kd) to MYC | Isothermal Titration Calorimetry (ITC) | 145 nM | [1] |
| Binding to CRBN | Homogeneous Time-Resolved Fluorescence (HTRF) | Confirmed | [1] | |
| MYC Degradation | T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | Effective at 0-1000 nM (24h) | [5] | |
| GT19630 | IC50 for c-Myc Degradation | HL-60 | 1.5 nM | [4] |
| Protein Degradation | HL-60 | 60-90% |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| MYC Degrader 1 (A80.2HCl) | T24 (with 10 nM A80.2HCl + Palbociclib) | Bladder Cancer | 3.11 µM (Palbociclib IC50) | [5] |
| UMUC14 (with 10 nM A80.2HCl + Palbociclib) | Bladder Cancer | 10.23 µM (Palbociclib IC50) | [5] | |
| GT19630 | HL-60 | Acute Promyelocytic Leukemia | 0.5 nM (3 days) | |
| Breast Cancer Cell Lines (14 lines) | Breast Cancer | 1 - 100 nM (5 days) | [4][6] |
Mechanism of Action: A Shared Pathway
Both MYC degrader 1 (TFA) and GT19630 function as molecular glues that hijack the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to both CRBN and their target proteins, they induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target. A key finding for both compounds is their dual activity against not only MYC but also G1 to S phase transition protein 1 (GSPT1), a protein involved in translation termination.[1][4] This dual degradation may contribute to their potent anti-cancer effects.
Caption: Mechanism of MYC/GSPT1 Degradation by Molecular Glues.
Experimental Protocols
Western Blot for MYC Degradation
This protocol is a standard method to assess the degradation of MYC protein in response to treatment with a degrader.
-
Cell Culture and Treatment: Plate cancer cells (e.g., T24, HL-60) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of MYC degrader 1 (TFA) or GT19630 for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MYC overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Caption: Western Blot Workflow for MYC Degradation Analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Comparative Discussion
Both MYC degrader 1 (TFA) and GT19630 have emerged as potent degraders of MYC and GSPT1 through a CRBN-dependent mechanism.
Potency and Efficacy: Based on the available data, GT19630 appears to exhibit high potency, with IC50 values for degradation and cell proliferation in the low nanomolar range in sensitive cell lines.[4] MYC degrader 1 (TFA) also demonstrates efficacy at nanomolar concentrations for MYC degradation.[5] A direct comparison of potency is challenging without head-to-head studies in the same cell lines under identical conditions.
Therapeutic Strategy: MYC degrader 1 (TFA) has been specifically highlighted for its ability to resensitize cancer cells to CDK4/6 inhibitors, offering a clear combination therapy strategy.[1][2] GT19630 has been positioned as a broad-spectrum anti-cancer agent for MYC-driven malignancies.[4]
Dual Targeting: The co-degradation of GSPT1 by both molecules is a significant finding. GSPT1 is a key factor in translation termination, and its degradation can induce a potent anti-proliferative and apoptotic response.[1][4] This dual-targeting approach may circumvent potential resistance mechanisms that could arise from targeting MYC alone.
References
- 1. researchgate.net [researchgate.net]
- 2. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. GT-19630 inhibits proliferation, promotes apoptosis and blocks migration of breast cancer cells | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Putative Biomarkers for Predicting Response to MYC Degrader 1 (TFA)
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for identifying and evaluating potential biomarkers to predict the therapeutic response to the hypothetical MYC degrader, MYC Degrader 1 (TFA). The content herein is based on established knowledge of MYC biology and the mechanisms of action of various MYC inhibitors and degraders.
The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of numerous cellular processes, including proliferation, metabolism, and apoptosis.[1][2] Their dysregulation is a hallmark of a vast number of human cancers, making MYC an attractive, albeit challenging, therapeutic target.[1] Targeted protein degradation, utilizing molecules like PROteolysis-TArgeting Chimeras (PROTACs) or molecular glues, has emerged as a promising strategy to eliminate oncogenic proteins such as MYC.[3][4] Identifying patients who are most likely to benefit from such a targeted therapy is paramount for clinical success. This guide outlines potential biomarkers, their biological rationale, and the experimental methodologies required for their assessment.
Predictive Biomarker Candidates for MYC Degrader 1 (TFA)
The selection of predictive biomarkers for a MYC degrader should be guided by the direct mechanism of action of the drug and the underlying biology of MYC-driven tumors. Potential biomarkers can be broadly categorized into those related to the target (MYC) and those related to the degradation machinery.
Target-Centric Biomarkers
These biomarkers are directly related to the expression and activity of the MYC protein itself. The fundamental hypothesis is that tumors highly dependent on MYC for their survival ("MYC-addicted") will be more susceptible to its degradation.
| Biomarker Category | Specific Biomarker | Biological Rationale | Potential Clinical Utility |
| MYC Expression | MYC Protein Levels | High levels of MYC protein may indicate oncogenic addiction, suggesting a greater therapeutic window for a degrader.[5] | Patient stratification for clinical trials. |
| MYC Gene Amplification | Gene amplification is a common mechanism for MYC overexpression in tumors.[5] | Identification of patients with tumors driven by MYC overexpression. | |
| MYC mRNA Levels | Elevated mRNA levels can correlate with increased MYC protein expression and activity.[5] | Complementary to protein-level analysis for a comprehensive view of MYC status. | |
| MYC Activity | MYC-Regulated Gene Signature | A predefined set of MYC target genes can serve as a surrogate for MYC transcriptional activity.[6] | A functional readout of MYC pathway activation that may be more predictive than MYC expression alone.[6] |
| MYC Post-Translational Modifications (PTMs) | Phosphorylation Status (pS62, pT58) | The balance of phosphorylation at Serine 62 (stabilizing) and Threonine 58 (destabilizing) dictates MYC stability and degradation.[7][8] | May predict the intrinsic stability of MYC and its susceptibility to induced degradation. |
Degradation Machinery-Related Biomarkers
The efficacy of a degrader is contingent on the cellular machinery responsible for protein ubiquitination and degradation.
| Biomarker Category | Specific Biomarker | Biological Rationale | Potential Clinical Utility |
| Ubiquitin-Proteasome System (UPS) Components | E3 Ligase Expression/Activity (e.g., FBW7) | The specific E3 ligase recruited by the degrader must be present and functional. Mutations or altered expression of the E3 ligase could confer resistance.[1] | Predictive of intrinsic resistance to the degrader. |
| Proteasome Subunit Expression/Activity | A functional proteasome is essential for the final step of protein degradation.[9] | May identify tumors with inherent resistance to proteasome-mediated degradation. |
Experimental Protocols for Biomarker Assessment
Accurate and reproducible measurement of these biomarkers is critical for their clinical validation. The following are standard experimental protocols that can be employed.
Immunohistochemistry (IHC) for MYC Protein Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a suitable serum.
-
Primary Antibody Incubation: Sections are incubated with a validated anti-c-MYC primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: MYC expression is quantified using a scoring system that considers both the percentage of positive cells and the staining intensity.
Fluorescence In Situ Hybridization (FISH) for MYC Gene Amplification
-
Probe Selection: A locus-specific identifier (LSI) probe for the MYC gene (8q24) and a control probe for the centromere of chromosome 8 (CEP8) are used.
-
Tissue Preparation: FFPE tumor sections are prepared as for IHC.
-
Hybridization: The probes are applied to the tissue, and co-denaturation and hybridization are performed according to the manufacturer's protocol.
-
Washing and Counterstaining: Post-hybridization washes are performed to remove non-specifically bound probes, and the slides are counterstained with DAPI.
-
Analysis: The number of MYC and CEP8 signals are counted in at least 50 non-overlapping tumor cell nuclei. A MYC/CEP8 ratio of ≥2.0 is typically considered amplification.
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Levels
-
RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE tumor tissue using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase.
-
qPCR: The qPCR reaction is performed using primers specific for MYC and a reference gene (e.g., GAPDH, ACTB).
-
Analysis: The relative expression of MYC mRNA is calculated using the ΔΔCt method.
Visualizing Key Pathways and Workflows
To better understand the biological context of MYC degradation and a potential workflow for biomarker validation, the following diagrams are provided.
Caption: Simplified MYC signaling pathway.
Caption: Mechanism of action for a MYC degrader.
Caption: Workflow for biomarker validation.
Concluding Remarks
The development of a predictive biomarker is a critical component of a successful targeted therapy program. For a novel agent such as MYC Degrader 1 (TFA), a multi-faceted approach that considers both the state of the oncogenic driver (MYC) and the integrity of the therapeutic machinery (the ubiquitin-proteasome system) is warranted. The biomarkers and methodologies outlined in this guide provide a foundational framework for initiating these crucial investigations. Rigorous validation in preclinical models and subsequently in well-designed clinical trials will be essential to establish the clinical utility of any of these candidate biomarkers. The identification of a robust predictive biomarker will ultimately enable the precise selection of patients who will derive the most benefit from MYC-targeted degradation, a promising new frontier in cancer therapy.
References
- 1. Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Strategies to target the cancer driver MYC in tumor cells [frontiersin.org]
- 3. What are MYC gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. C-MYC as a Novel Biomarker of Cancer Therapeutic Efficacy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 8. Spotlight on New Therapeutic Opportunities for MYC-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Emerging MYC Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
The transcription factor MYC is a master regulator of cell proliferation, growth, and metabolism. Its aberrant expression is implicated in over 70% of human cancers, making it a highly sought-after therapeutic target. However, due to its challenging "undruggable" nature, direct inhibition of MYC has been largely unsuccessful. A promising new therapeutic modality, molecular glues, has emerged to target MYC for degradation. These small molecules induce proximity between MYC and an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
This guide provides a head-to-head comparison of four emerging MYC molecular glues: WBC100 , GT19630 , UB025 , and C1 . We present available quantitative data, detail the experimental protocols used to characterize these molecules, and provide visualizations of the key pathways and mechanisms.
Performance Data Summary
The following tables summarize the available quantitative data for each MYC molecular glue. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution as experimental conditions may vary.
Table 1: Mechanism of Action and Biochemical Activity
| Molecular Glue | Target(s) | E3 Ligase Recruited | DC50 | Binding Affinity (Kd) |
| WBC100 | c-Myc | CHIP | Not Reported | Dose-dependent binding observed via SPR |
| GT19630 | MYC, GSPT1 | Cereblon (CRBN) | IC50 for degradation = 1.5 nM (HL-60 cells) | Not Reported |
| UB025 | c-Myc | CHIP | Not Reported | Not Reported |
| C1 | c-Myc | Not definitively identified; induces self-aggregation | ~ 5 µM (in 293T cells) | Not Reported |
Table 2: Cellular Activity
| Molecular Glue | Cell Line(s) | IC50 (Cell Viability) | Key Cellular Effects |
| WBC100 | MOLM-13 (AML), Mia-paca2 (Pancreatic) | 16 nM, 61 nM | Induces apoptosis in c-Myc overexpressing cells.[1][2] |
| GT19630 | Various Breast Cancer Cell Lines | 1 - 100 nM | Inhibits proliferation, blocks cell cycle, induces apoptosis, decreases cell migration.[3] |
| UB025 | Not Reported | Not Reported | Orally bioavailable. |
| C1 | High-Myc expressing cancer cells | Preferentially kills high-Myc expressing cells | Selectively reduces expression of MYC-target genes.[4] |
Mechanism of Action and Signaling Pathways
MYC degradation is initiated by the molecular glue bringing it into proximity with an E3 ubiquitin ligase. This results in the ubiquitination of MYC and its subsequent recognition and degradation by the 26S proteasome. The downstream consequence is the downregulation of MYC target genes involved in cell cycle progression, proliferation, and metabolism, ultimately leading to anti-cancer effects.
Figure 1: General mechanism of MYC degradation by molecular glues.
The C1 molecular glue presents a potentially different mechanism. Instead of recruiting an E3 ligase, it is proposed to induce MYC self-aggregation and disrupt its interaction with its binding partner MAX, which is essential for its transcriptional activity. This aggregation may then lead to degradation.[4][5]
References
- 1. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. GT-19630 inhibits proliferation, promotes apoptosis and blocks migration of breast cancer cells | BioWorld [bioworld.com]
- 4. ascopubs.org [ascopubs.org]
- 5. cancer-research-network.com [cancer-research-network.com]
Assessing the Specificity of MYC Degrader 1 (TFA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor MYC is a critical oncoprotein dysregulated in a majority of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature has historically posed a significant challenge. The advent of targeted protein degradation has opened new avenues for inhibiting MYC, with molecular glues emerging as a promising strategy. This guide provides a comparative analysis of the specificity of MYC degrader 1 (TFA), a novel molecular glue, against other MYC-targeting alternatives, supported by experimental data and detailed protocols.
Executive Summary
MYC degrader 1 (TFA), containing the active compound A80.2HCl, is an orally bioavailable molecular glue that effectively induces the degradation of the MYC protein at nanomolar concentrations.[1] Its mechanism of action involves recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the MYC protein, leading to its ubiquitination and subsequent proteasomal degradation.[1] Beyond its on-target activity against MYC, proteomic analyses have revealed that A80.2HCl also induces the degradation of G1 to S phase transition protein 1 (GSPT1), indicating a dual-specificity profile.[1] This guide compares the specificity of MYC degrader 1 (TFA) with other MYC degraders and inhibitors, providing a framework for its evaluation in research and drug development contexts.
Data Presentation: Comparative Specificity of MYC Degraders
The following table summarizes the known specificity and potency of MYC degrader 1 (TFA) in comparison to other notable MYC degraders.
| Compound | Type | Target(s) | Potency (MYC Degradation) | Known Off-Target(s) | Reference |
| MYC degrader 1 (TFA) (A80.2HCl) | Molecular Glue | MYC, GSPT1 | DC50 ~10 nM | GSPT1 | [1] |
| WBC100 | Molecular Glue | MYC | Not specified | Described as selective | [2] |
| GT19715 | Molecular Glue | MYC, GSPT1 | IC50 = 1.5 nM (HL-60 cells) | GSPT1 | [3][4] |
| Representative PROTACs | PROTAC | MYC | DC50 ~10 µM | Dependent on warhead and E3 ligase ligand | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of MYC Degrader 1 (TFA).
Caption: Experimental workflow for assessing degrader specificity.
Caption: Logical framework for comparing MYC degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a degrader's specificity. Below are protocols for key experiments.
Proteomic Analysis of Protein Degradation
Objective: To identify the on-target and off-target effects of MYC degrader 1 (TFA) on a proteome-wide scale.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cancer cell lines with known MYC expression levels (e.g., T24 bladder cancer cells) in appropriate media.
-
Treat cells with a range of concentrations of MYC degrader 1 (TFA) (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a denaturing agent (e.g., 8 M urea) and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest proteins into peptides using an appropriate protease (e.g., trypsin) overnight at 37°C.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Acidify and desalt the peptide samples using C18 spin columns.
-
Analyze the peptide mixtures using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut).
-
Search the spectra against a human protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with MYC degrader 1 (TFA) compared to the vehicle control.
-
Western Blot Analysis of MYC Degradation
Objective: To confirm the degradation of MYC and assess the dose- and time-dependent effects of MYC degrader 1 (TFA).
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of MYC degrader 1 (TFA) for different time points (e.g., 0, 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYC (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
MYC degrader 1 (TFA) is a potent degrader of the MYC oncoprotein. However, its dual specificity for both MYC and GSPT1 distinguishes it from more singularly focused degraders. This characteristic may offer therapeutic advantages in certain contexts but also necessitates careful evaluation of potential off-target effects. The provided experimental protocols offer a robust framework for researchers to independently assess the specificity and efficacy of MYC degrader 1 (TFA) and compare it to other emerging MYC-targeting therapeutics. A comprehensive, unbiased proteomic analysis remains a critical step in fully elucidating the selectivity profile of this compound and guiding its future clinical development.
References
- 1. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "C-MYC Targeting by Degradation: Novel Dual c-Myc/GSPT1 Degrader GT197" by Yuki Nishida MD, PhD, Darah A. Scruggs et al. [openworks.mdanderson.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle for MYC Suppression: Knockdown vs. Degradation
In the quest to neutralize the notorious oncoprotein MYC, a critical driver in a majority of human cancers, researchers employ various strategies to diminish its activity. Among the most potent of these are genetic knockdown, primarily through RNA interference (RNAi), and targeted protein degradation using small molecules. This guide provides a comparative analysis of MYC knockdown, a well-established research tool, and the emerging therapeutic strategy of MYC degradation, exemplified by MYC degrader 1 (TFA), to serve as a comprehensive resource for scientists in drug discovery and cancer research.
Efficacy and Cellular Impact: A Comparative Overview
The choice between MYC knockdown and degradation hinges on the specific experimental goals and desired outcomes. While both aim to reduce the functional levels of MYC protein, their mechanisms and resulting cellular consequences can differ significantly. MYC knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the MYC mRNA, leading to its cleavage and subsequent reduction in protein synthesis. In contrast, MYC degraders, such as MYC degrader 1 (TFA), are molecular glues that induce the degradation of the existing MYC protein through the ubiquitin-proteasome system.[1]
The following tables summarize key quantitative data gleaned from various studies to illustrate the performance of each approach.
| Parameter | MYC Knockdown (siRNA) | MYC Degrader (WBC100 - a different MYC degrader) |
| MYC Protein Reduction | Up to 80% reduction in MCF-7 cells 5 days post-transfection.[2] | Dose-dependent reduction in MOLM-13 and Mia-paca2 cells.[3] |
| Time Course | Reduction observed as early as 24 hours, with sustained low levels for up to 12 days.[2] | Time-dependent reduction, with maximum effect at 24 hours.[3] |
| Specificity | Can have off-target effects by unintentionally silencing other mRNAs. | Can have off-target protein degradation, though designed for specificity. |
| Reversibility | Transient, with protein levels recovering as the siRNA is diluted or degraded. | Reversible upon withdrawal of the compound. |
Table 1: Comparison of MYC Protein Reduction
| Cell Line | IC50 of MYC Degrader (WBC100) |
| MOLM-13 (AML) | 16 nM |
| H9 (Lymphoma) | 17 nM |
| Mia-paca2 (PDAC) | 61 nM |
| L02 (Normal) | 2205 nM |
| MRC-5 (Normal) | 151 nM |
| WI38 (Normal) | 570 nM |
Table 2: Dose-Response of a MYC Degrader (WBC100) on Cell Viability (IC50 values)[3]
| Assay Type | MYC Knockdown (siRNA) in OSCC cells |
| Cell Viability (MTT Assay) | Significant decrease in cell viability after 6, 9, and 12 hours of incubation.[4] |
| Apoptosis (Caspase-3 Assay) | Significant increase in caspase-3 expression, indicating apoptosis induction.[4] |
Table 3: Phenotypic Effects of MYC Knockdown[4]
Experimental Workflows and Signaling
To effectively evaluate a novel MYC degrader, utilizing MYC knockdown as a positive control is an essential experimental step. This allows for a direct comparison of the phenotypic consequences of reducing MYC protein levels through two distinct mechanisms.
Caption: A flowchart illustrating the parallel experimental workflow for comparing the effects of a MYC degrader and MYC knockdown.
The MYC signaling pathway is a complex network that regulates numerous cellular processes, including proliferation, growth, and apoptosis. Both knockdown and degradation of MYC are expected to impinge on these downstream pathways, leading to the observed cellular phenotypes.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reliable and comparable data. Below are methodologies for the key assays used to evaluate MYC knockdown and degradation.
Quantitative Western Blot for MYC Protein Levels
Objective: To quantify the reduction in MYC protein levels following treatment with siRNA or a degrader.
-
Cell Lysis:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat cells with MYC siRNA (e.g., 50 nM for 48-72 hours) or MYC degrader 1 (TFA) at various concentrations for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYC (e.g., c-Myc Antibody #9402 from Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the MYC band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of the control-treated sample.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of MYC knockdown or degradation on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of MYC degrader 1 (TFA) or transfect with MYC siRNA. Include appropriate vehicle and negative controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the control-treated cells.
-
Apoptosis (Annexin V) Assay
Objective: To determine the extent of apoptosis induced by MYC knockdown or degradation.
-
Cell Treatment:
-
Treat cells with MYC siRNA or MYC degrader 1 (TFA) as described for the Western blot protocol.
-
-
Cell Harvesting:
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[7]
-
Analyze the stained cells by flow cytometry.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
-
By employing these standardized protocols and comparing the quantitative outcomes, researchers can effectively position the performance of a novel MYC degrader against the established benchmark of MYC knockdown, thereby providing robust supporting data for its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Knockdown of c-Myc expression by RNAi inhibits MCF-7 breast tumor cells growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of c-MYC Controls the Proliferation of Oral Squamous Cell Carcinoma Cells in vitro via Dynamic Regulation of Key Apoptotic Marker Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. protocols.io [protocols.io]
- 7. kumc.edu [kumc.edu]
Safety Operating Guide
Personal protective equipment for handling MYC degrader 1 (TFA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of MYC degrader 1 (TFA), a potent compound for research use. Due to the absence of a specific Safety Data Sheet (SDS) for this novel molecule, the following recommendations are based on the known hazards of trifluoroacetic acid (TFA) salts and general best practices for handling potent, biologically active compounds.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling MYC degrader 1 (TFA).
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling small quantities. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is vital to ensure the safety of all laboratory personnel.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage conditions are at -20°C for up to one month or -80°C for up to six months for the stock solution.
Preparation of Solutions
-
Work Area Preparation : Ensure the chemical fume hood is clean and operational. Gather all necessary equipment and reagents.
-
Weighing : Carefully weigh the required amount of MYC degrader 1 (TFA) solid inside the fume hood. Avoid generating dust.
-
Dissolving : Add the solvent to the solid slowly and stir to dissolve. Common solvents include DMSO for stock solutions.
-
Labeling : Clearly label the container with the compound name, concentration, date, and your initials.
Experimental Workflow
The following diagram outlines the standard workflow for handling MYC degrader 1 (TFA) in a research setting.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Collect any solid waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of all solutions containing MYC degrader 1 (TFA) in a properly labeled hazardous liquid waste container. Do not pour down the drain.
-
Decontamination : Decontaminate all work surfaces and equipment with an appropriate cleaning agent after use.
Hazard Mitigation Relationship
The following diagram illustrates the relationship between potential hazards and the corresponding safety measures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
